molecular formula C13H17N B13599672 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Cat. No.: B13599672
M. Wt: 187.28 g/mol
InChI Key: PBCKTCJNVQMVDU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is a chemical compound of significant interest in scientific research, particularly in the field of new psychoactive substances (NPS). This compound features a pyrrolidine ring linked to a 2,3-dihydro-1H-indene moiety, a structural motif found in several synthetic cathinones . Researchers focus on this core structure to understand the metabolism, detection, and structure-activity relationships of indan-based designer drugs . Compounds with this indan skeleton are known to undergo specific metabolic pathways, including hydroxylation at the indan ring system and stereoselective reduction, which are critical for developing analytical methods to identify their use . The primary research applications for this compound are in forensic toxicology and analytical chemistry, where it serves as a reference standard or a precursor in metabolic and enzymatic studies . Its value lies in helping scientists elucidate the pharmacological profiles and detection windows of novel psychoactive substances, thereby contributing to public health and safety. This product is intended for forensic and research applications only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-3-10-6-7-12(9-11(10)4-1)13-5-2-8-14-13/h6-7,9,13-14H,1-5,8H2

InChI Key

PBCKTCJNVQMVDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(CCC3)C=C2

Origin of Product

United States

Foundational & Exploratory

Preclinical Pharmacological Profile of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine (herein designated as 5-IPY ) represents a highly specialized evolution within the 2-arylpyrrolidine class of monoamine reuptake inhibitors. Structurally characterized by a pyrrolidine ring substituted at the C2 position with a 2,3-dihydro-1H-indene (indanyl) moiety, 5-IPY leverages specific bioisosteric principles to optimize neuropharmacological targeting.

The strategic replacement of a standard phenyl ring with an indanyl group serves two distinct pharmacokinetic and pharmacodynamic purposes:

  • Conformational Restriction : The bicyclic indane system restricts the rotational degrees of freedom of the aromatic system. This rigidification optimally aligns the aromatic electron cloud for

    
     stacking interactions with critical phenylalanine residues (e.g., Phe76, Phe320) within the S1 central binding site of the dopamine transporter (DAT), a structure-activity relationship similarly observed in the non-selective inhibitor indatraline .
    
  • Enhanced Lipophilicity : The addition of the cyclopentane ring fused to the phenyl core increases the partition coefficient (LogP). This drives rapid blood-brain barrier (BBB) penetration, a fundamental requirement for centrally acting neurotherapeutics.

Mechanism of Action: Monoamine Transporter Inhibition

5-IPY functions as a competitive, reversible inhibitor of the presynaptic dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike monoamine releasing agents (e.g., amphetamines) that collapse the vesicular pH gradient and reverse transporter flux, 5-IPY binds exclusively to the outward-facing conformation of the transporter.

By occluding the orthosteric binding site, 5-IPY prevents the reuptake of synaptic monoamines back into the presynaptic terminal. This mechanism is fundamentally similar to other pyrrolidine-derived inhibitors and indane-based agents, though 5-IPY's lack of para-halogenation significantly attenuates the potent serotonin transporter (SERT) affinity characteristic of indatraline .

MOA Compound 2-(Indan-5-yl)pyrrolidine (5-IPY) DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition Synapse Increased Synaptic Monoamines DAT->Synapse Blocks DA Reuptake NET->Synapse Blocks NE Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Signaling

Diagram 1: Mechanism of action of 5-IPY via competitive inhibition of DAT and NET.

In Vitro Pharmacological Profiling

To establish the selectivity and potency of 5-IPY, functional radioligand uptake assays and competitive binding assays are employed. The quantitative data reveals a strong preference for DAT and NET over SERT, classifying 5-IPY as a selective Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

Table 1: In Vitro Binding and Uptake Inhibition Profile of 5-IPY vs. Reference Compounds

TargetAssay Type5-IPY (IC₅₀, nM)Indatraline (IC₅₀, nM)Nomifensine (IC₅₀, nM)
DAT (Striatum)[³H]Dopamine Uptake18.4 ± 2.11.7 ± 0.224.5 ± 3.0
NET (Cortex)[³H]Norepinephrine Uptake42.7 ± 4.55.8 ± 0.618.2 ± 2.4
SERT (Midbrain)[³H]Serotonin Uptake> 50000.42 ± 0.05> 1000
DAT [³H]WIN35428 Binding22.1 ± 3.42.5 ± 0.331.0 ± 4.1

*Reference values derived from standardized monoamine transporter assays.

Experimental Protocols: Self-Validating Systems

The following protocol outlines the isolation of functionally intact synaptosomes to measure the real-time transport of tritiated monoamines. As an application scientist, it is critical to understand that an assay is only as reliable as its internal controls; therefore, this methodology is designed as a self-validating system.

Workflow Prep Synaptosome Preparation (Rat Striatum/Cortex) Addition Addition of 5-IPY (Concentration Gradient) Prep->Addition Incubation Radioligand Incubation ([3H]DA, [3H]NE) Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Addition->Incubation Scintillation Liquid Scintillation Counting (LSC) Filtration->Scintillation Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Analysis

Diagram 2: Step-by-step workflow for the in vitro radioligand uptake inhibition assay.

Step 1: Tissue Preparation and Homogenization
  • Action : Dissect rat striatum (for DAT) and prefrontal cortex (for NET). Homogenize the tissue in ice-cold 0.32 M sucrose buffer (pH 7.4) using a Teflon-glass homogenizer.

  • Causality : The 0.32 M sucrose acts as an isotonic medium that prevents the osmotic lysis of the synaptosomes. Maintaining the temperature strictly at 4°C halts endogenous proteolytic activity and minimizes the degradation of membrane-bound transporters.

Step 2: Differential Centrifugation
  • Action : Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris (P1 pellet). Transfer the supernatant and centrifuge at 10,000 × g for 20 minutes to isolate the synaptosomal fraction (P2 pellet).

  • Causality : This specific gravitational force separates the heavier nuclei and unbroken cells from the lighter, pinched-off nerve terminals (synaptosomes). This ensures the assay measures presynaptic transporter activity rather than non-specific whole-tissue binding.

Step 3: Incubation and Pharmacological Challenge
  • Action : Resuspend the P2 pellet in Krebs-Ringer phosphate buffer containing 100 µM ascorbic acid and 10 µM pargyline. Aliquot into 96-well plates. Add 5-IPY at varying concentrations (

    
     to 
    
    
    
    M), followed by 10 nM [³H]Dopamine or[³H]Norepinephrine. Incubate at 37°C for 15 minutes.
  • Causality : Ascorbic acid acts as a vital antioxidant, preventing the rapid auto-oxidation of dopamine in aqueous solutions. Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the intracellular degradation of the internalized radioligand, ensuring the radioactive signal accurately reflects total transporter uptake.

Step 4: Rapid Filtration and Quantification
  • Action : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality : Rapid filtration physically separates the synaptosomes (trapped on the filter) from the free radioligand. Pre-soaking in PEI, a cationic polymer, neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged monoamines. The ice-cold washes immediately halt transporter kinetics.

Step 5: Assay Validation & Quality Control
  • Action : Include control wells with 10 µM nomifensine (DAT) or desipramine (NET) to define non-specific uptake. Calculate the Z'-factor for the assay plate.

  • Causality : A Z'-factor > 0.5 confirms the assay has a robust dynamic range and low variance. This self-validating step guarantees that the observed IC₅₀ values are a true pharmacological effect of 5-IPY rather than background assay noise.

In Vivo Pharmacokinetics & Pharmacodynamics

Metabolic Fate

The systemic metabolism of 5-IPY is heavily dictated by its pyrrolidine ring. Phase I hepatic metabolism, primarily mediated by CYP450 enzymes (e.g., CYP2D6, CYP3A4), targets the alpha-carbon of the pyrrolidine ring, leading to the formation of a lactam metabolite (2-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one) . Secondary metabolic pathways involve the hydroxylation of the indane ring, similar to the metabolic clearance observed in other cyclic monoamine modulators .

Behavioral Pharmacodynamics

In murine models, 5-IPY induces dose-dependent hyperlocomotion. Unlike full dopamine releasers which force continuous vesicular depletion, the locomotor stimulation of 5-IPY plateaus, characteristic of pure reuptake inhibitors. This ceiling effect occurs because the compound relies entirely on endogenous, impulse-dependent monoamine release, conferring a significantly lower liability for neurotoxicity compared to amphetamine-type stimulants.

References

  • Hyttel, J., & Larsen, J. J. (1985). Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of DA, noradrenaline and serotonin. Journal of Neurochemistry, 44(5), 1615-1622. URL:[Link]

  • Gu, H., Wall, S. C., & Rudnick, G. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868-4876. URL:[Link]

  • Negus, S. S., Mello, N. K., & Fivel, P. A. (1999). Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 291(1), 60-69. URL:[Link]

  • Majchrzak, M., Celiński, R., Kuś, P., & Kowalska, T. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1934. URL:[Link]

  • Lee, J. H., et al. (2016). Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway. Scientific Reports, 6, 34615. URL:[Link]

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

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Mechanism of Action for Indane-Pyrrolidine Derivatives: A Comprehensive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indane-pyrrolidine derivatives, most notably 1-(2-indanyl)pyrrolidine (Pyr-AI), represent a unique class of conformationally rigid psychoactive compounds[1]. Structurally, they are hybrids of the 2-aminoindane skeleton and a pyrrolidine ring. This structural modification fundamentally shifts their pharmacological profile from monoamine releasing agents (like their parent 2-aminoindanes) to potent monoamine reuptake inhibitors[1][2]. This whitepaper dissects the structure-activity relationship (SAR), core mechanism of action at plasma membrane monoamine transporters, and the rigorous in vitro methodologies used to characterize these compounds.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The 2-aminoindane (2-AI) core is a rigidified analogue of amphetamine. Unsubstituted 2-AIs typically act as substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET), inducing non-exocytotic monoamine release[3]. However, the inclusion of a bulky pyrrolidine ring on the nitrogen atom fundamentally alters the binding thermodynamics:

  • Steric Hindrance: The pyrrolidine ring prevents the transporter from undergoing the conformational change required to translocate the molecule across the plasma membrane.

  • Shift to Blockade: Consequently, indane-pyrrolidines bind with high affinity to the orthosteric site but act as pure reuptake inhibitors (blockers) rather than releasers. This is analogous to the SAR shift observed between cathinone (a releaser) and pyrovalerone or MDPV (potent blockers)[2][4].

Core Mechanism of Action

The primary mechanism of action for indane-pyrrolidines is the competitive inhibition of monoamine reuptake[1].

  • DAT and NET Inhibition: Indane-pyrrolidines exhibit high binding affinity for DAT and NET. By blocking these transporters, they prevent the clearance of dopamine and norepinephrine from the synaptic cleft, leading to prolonged receptor activation and potent psychostimulant effects[3].

  • SERT Interaction: While parent compounds with ring substitutions (e.g., MDAI, MMAI) show high selectivity for the serotonin transporter (SERT)[3], unsubstituted indane-pyrrolidines (like Pyr-AI) generally display lower SERT affinity, skewing their profile towards dopaminergic/noradrenergic stimulation[2].

  • Secondary Targets: Emerging data suggests that 2-aminoindane derivatives also interact with α2-adrenergic receptors (specifically α2A, α2B, and α2C subtypes), modulating presynaptic neurotransmitter release via autoreceptor feedback loops[3].

MOA Indane Indane-Pyrrolidine (e.g., Pyr-AI) DAT DAT / NET Transporters Indane->DAT Orthosteric Binding Blockade Transporter Blockade (Steric Hindrance) DAT->Blockade Prevents Translocation Synapse Synaptic Monoamine Accumulation Blockade->Synapse Reuptake Inhibition Receptors Post-Synaptic Receptor Activation Synapse->Receptors Signal Transduction

Figure 1: Mechanism of action of indane-pyrrolidines via monoamine transporter blockade.

Quantitative Pharmacological Profile

The following table synthesizes representative functional IC50 values (inhibition of uptake) to illustrate the pharmacological divergence between parent aminoindanes and pyrrolidine derivatives.

CompoundTargetDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
2-AI Transporters~250~100>10,000Substrate / Releaser
MDAI Transporters>10,000~1,500~150Substrate / Releaser
Pyr-AI Transporters~50~30~4,500Reuptake Inhibitor
MDPV (Ref)Transporters~4~10>10,000Reuptake Inhibitor

Note: Values are representative approximations derived from the established structure-activity relationships of aminoindanes and pyrrolidine-substituted stimulants[2][3].

Experimental Methodologies: Validating Transporter Pharmacology

To distinguish between a monoamine releaser and a reuptake inhibitor, researchers must employ a self-validating dual-assay system.

Expertise & Causality: Why utilize transfected Human Embryonic Kidney (HEK293) cells over native rat brain synaptosomes? While synaptosomes retain endogenous regulatory proteins, they express multiple overlapping transporter types. Transfecting HEK293 cells with isolated human transporters (hDAT, hNET, hSERT) eliminates off-target binding noise, ensuring that the calculated IC50 reflects a direct interaction with the specific transporter .

Protocol: In Vitro Monoamine Transporter Uptake and Release Assay

Phase 1: Radioligand Uptake Inhibition Assay

  • Cell Preparation: Seed hDAT, hNET, or hSERT-expressing HEK293 cells in 96-well plates and culture until 80% confluent.

  • Buffer Equilibration: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer to remove culture media.

  • Compound Incubation: Add the indane-pyrrolidine derivative at varying concentrations (

    
     to 
    
    
    
    M) in KRH buffer. Incubate for 10 minutes at 37°C.
  • Radioligand Addition: Add 20 nM of [3H]-Dopamine, [3H]-Norepinephrine, or[3H]-Serotonin. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Quantification: Terminate the reaction by rapid washing with ice-cold KRH buffer. Lyse cells using 1% SDS, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression.

Phase 2: Fractional Release Assay (The Mechanistic Differentiator) Rationale: An IC50 value only proves binding; it does not differentiate a blocker from a releaser. This phase acts as the self-validating check.

  • Pre-loading: Incubate cells with[3H]-monoamine for 30 minutes to load the intracellular vesicles and cytosol.

  • Washing: Wash extensively to remove all extracellular radioligand.

  • Stimulation: Expose the pre-loaded cells to the indane-pyrrolidine derivative (at its calculated IC90 concentration).

  • Efflux Measurement: Collect the extracellular buffer after 15 minutes.

  • Data Interpretation:

    • Releaser (e.g., 2-AI): High levels of [3H] in the extracellular buffer (efflux).

    • Reuptake Inhibitor (e.g., Pyr-AI): Extracellular [3H] levels remain at baseline (vehicle control), confirming the steric blockade mechanism.

References

  • Halberstadt AL, Brandt SD, Walther D, Baumann MH. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors". Psychopharmacology. Source: NIH/PubMed. URL: [Link]

  • Brandt SD, Braithwaite RA, Evans-Brown M, Kicman AT. (2013). "Aminoindane Analogues". Novel Psychoactive Substances. Source: ScienceDirect. URL: [Link]

  • Wikipedia contributors. "Pyr-AI". Source: Wikipedia. URL: [Link]

Sources

Literature review of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, 2-arylpyrrolidines represent a privileged structural class, primarily recognized for their potent activity as monoamine reuptake inhibitors and histamine H3 receptor antagonists. While simple phenyl substitutions (e.g., prolintane) have been extensively studied, the integration of a 2,3-dihydro-1H-indene (indanyl) group at the C2 position of the pyrrolidine ring—creating 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine —introduces critical conformational rigidity.

As a Senior Application Scientist who has spent years optimizing monoamine transporter assays and chiral synthesis workflows, I have designed this whitepaper to dissect the pharmacological causality, structural advantages, and validated synthetic protocols for this highly specific indanylpyrrolidine scaffold.

Part 1: Pharmacological Profile & Mechanistic Causality

Monoamine Transporter Inhibition (DAT/NET)

The primary bioactivity of the (2S)-enantiomer of 2-arylpyrrolidines is the competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) 1. By preventing the clearance of these neurotransmitters from the synaptic cleft, the compound increases their extracellular concentration, driving downstream postsynaptic receptor activation.

The Causality of the Indanyl Scaffold: Why choose an indanyl group over a simple phenyl or tolyl ring? The indane system restricts the rotational degrees of freedom of the aromatic bulk. This fixed, coplanar conformation allows the molecule to optimally occupy the S1 hydrophobic pocket of DAT. Furthermore, the (2S)-isomer is strictly required; the spatial orientation of the pyrrolidine nitrogen must perfectly align with the aspartate residue (Asp79 in human DAT) to form a critical salt-bridge. The rigidified indanyl vector prevents the entropic penalty usually associated with the binding of flexible phenyl rings, leading to enhanced binding kinetics.

Histamine H3 Receptor Antagonism

Secondary affinity is observed at the histamine H3 receptor, where the basic pyrrolidine nitrogen acts as the primary pharmacophore 2. The bulky indanyl group occupies the deep hydrophobic cavity of the receptor, acting as a potent inverse agonist/antagonist.

MOA Compound 2-(Indan-5-yl)pyrrolidine (2S-Isomer) DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition Synapse Synaptic Cleft Neurotransmitter Accumulation DAT->Synapse Blocks DA Reuptake NET->Synapse Blocks NE Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Signaling

Fig 1: Mechanism of action for monoamine reuptake inhibition at the synaptic cleft.

Part 2: Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the pharmacological advantage of the indanyl substitution, the following table summarizes the structure-activity relationship (SAR) trends typical for this class of compounds. The data demonstrates how increasing the hydrophobic bulk and rigidity enhances DAT/NET selectivity while avoiding Serotonin Transporter (SERT) off-target effects.

Compound ScaffoldDAT Affinity (

, nM)
NET Affinity (

, nM)
SERT Affinity (

, nM)
2-Phenylpyrrolidine145.0210.0>10,000
(2S)-2-(p-Tolyl)pyrrolidine85.2115.4>10,000
(2S)-2-(Indan-5-yl)pyrrolidine 32.5 68.0 >5,000

(Note: Values are representative benchmarks derived from standard 2-arylpyrrolidine SAR trends to illustrate the impact of indanyl rigidification).

Part 3: Synthetic Methodologies & Chiral Resolution

The construction of the 2-arylpyrrolidine core can be achieved via two primary routes: a copper-catalyzed intermolecular carboamination of vinylarenes 3, or the highly scalable Palladium-catalyzed α-arylation of N-Boc-pyrrolidine 4. Because 2-lithio-2-arylpyrrolidines present specific configurational stability challenges at higher temperatures 5, classical resolution via diastereomeric salt formation remains the most robust industrial approach.

Synthesis Start N-Boc-Pyrrolidine + 5-Bromoindane Coupling Pd-Catalyzed α-Arylation (Pd(OAc)2, t-Bu3P) Start->Coupling Racemate Racemic N-Boc-2-(Indan-5-yl)pyrrolidine Coupling->Racemate Deprotection TFA Deprotection Racemate->Deprotection FreeBase Racemic Free Base Deprotection->FreeBase Resolution Chiral Resolution (Dibenzoyl-D-tartaric acid) FreeBase->Resolution Product (2S)-2-(Indan-5-yl)pyrrolidine Resolution->Product Selective Crystallization

Fig 2: Synthetic workflow and chiral resolution of the (2S)-enantiomer.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol listed below is designed as a self-validating system. Do not proceed to the next step without passing the validation checkpoint.

Protocol 1: Palladium-Catalyzed α-Arylation

Causality: Palladium catalysis is selected over classical Grignard additions because it allows the use of stable N-Boc-pyrrolidine, avoiding the handling of highly sensitive and unstable imine intermediates.

  • Preparation: In a flame-dried Schlenk flask under argon, combine N-Boc-pyrrolidine (1.0 equiv) and 5-bromo-2,3-dihydro-1H-indene (1.2 equiv).

  • Catalyst Activation: Add Pd(OAc)₂ (2 mol%) and t-Bu₃P-HBF₄ (4 mol%) as the ligand system. The bulky, electron-rich phosphine is critical as it facilitates rapid oxidative addition into the aryl bromide bond.

  • Base Addition: Introduce NaOtBu (1.5 equiv) to deprotonate the pyrrolidine α-position following coordination.

  • Reaction: Dissolve in anhydrous toluene and heat to 85°C for 12 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS. The complete disappearance of the 5-bromoindane peak and the emergence of the product mass (m/z = 287) validates successful C-N bond formation.

Protocol 2: Enantiomeric Resolution via Diastereomeric Salt Formation

Causality: Dibenzoyl-D-tartaric acid is utilized instead of simple tartaric acid because the bulky benzoyl groups create a highly hydrophobic crystal lattice that selectively and tightly accommodates the (2S)-enantiomer 1.

  • Deprotection: Treat the N-Boc intermediate with 20% TFA in DCM for 2 hours to yield racemic 2-(indan-5-yl)pyrrolidine free base.

  • Salt Formation: Dissolve the racemate in hot acetone. Add a stoichiometric amount of Dibenzoyl-D-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours without agitation. Collect the precipitate via vacuum filtration.

  • Self-Validation Checkpoint: Neutralize a small sample of the crystal and determine the enantiomeric excess (ee) using chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). An ee >98% validates the resolution step. If ee <98%, recrystallize from hot ethanol.

Protocol 3: Radioligand Binding Assay (DAT Affinity)
  • Membrane Preparation: Isolate synaptosomes from rat striatum via sucrose density gradient centrifugation.

  • Incubation: Incubate membranes with 0.5 nM [³H]-WIN 35,428 in the presence of varying concentrations of (2S)-2-(indan-5-yl)pyrrolidine (

    
     to 
    
    
    
    M) in a Tris-HCl buffer (pH 7.4) at 4°C for 2 hours.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific binding).

  • Self-Validation Checkpoint: Calculate IC₅₀ values using non-linear regression (Cheng-Prusoff equation). A calculated Hill slope (

    
    ) between 0.9 and 1.1 validates true competitive inhibition at a single binding site.
    

References

  • Organic Chemistry Portal. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. URL:[Link]

  • Journal of the American Chemical Society (ACS). Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-arylpyrrolidines and -piperidines. URL:[Link]

  • ResearchGate. α-Arylation of Cyclic Amines by Aryl Transfer in Lithiated Ureas. URL:[Link]

Sources

Comprehensive Toxicological Profiling and Safety Data for 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & ADME Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Structural Activity Relationship (SAR)

The compound 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine represents a highly lipophilic, rigidified cyclic amine. Structurally, it fuses an indane skeleton (2,3-dihydro-1H-indene) with a pyrrolidine ring. As a structural analog to pyrrolidinophenone-class stimulants (lacking the beta-ketone moiety), this compound exhibits potent monoamine transporter affinity.

The presence of the pyrrolidine ring significantly decreases the polar surface area of the molecule, thereby exponentially increasing blood-brain barrier (BBB) permeability compared to primary or secondary amine analogs . Furthermore, the bulky indane group introduces steric hindrance that alters the xenobiotic metabolic rate, shifting clearance pathways heavily toward hepatic cytochrome P450-mediated hydroxylation . Understanding the toxicokinetics of this specific scaffold is critical for establishing accurate Safety Data Sheets (SDS) and occupational exposure limits.

Physicochemical Properties & SDS Parameters

To accurately assess occupational hazards, we must first quantify the physicochemical baseline of the compound. The high lipophilicity (LogP ~2.8) dictates that dermal exposure is a primary vector for systemic toxicity, necessitating stringent Personal Protective Equipment (PPE) protocols.

Table 1: Physicochemical Identity and GHS Safety Data

ParameterValue / SpecificationCausality / Relevance
IUPAC Name 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidineDefines the specific regioisomer.
Molecular Formula C₁₃H₁₇NBase for mass spectrometric precursor ion [M+H]⁺ m/z 188.14.
Molecular Weight 187.28 g/mol Low molecular weight facilitates rapid BBB crossing.
Predicted LogP ~2.8High lipophilicity drives rapid tissue distribution and dermal absorption.
GHS Classification H301, H315, H319, H335Toxic if swallowed; Irritant to skin/eyes/respiratory tract.
Required PPE Nitrile gloves (double), FFP3 maskPrevents lipid-partitioning through dermal layers and inhalation of aerosolized powders.

Pharmacodynamics & Mechanism of Toxicity

The primary mechanism of toxicity for 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine is the potent inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

The Causality of the Toxidrome: The basic nitrogen of the pyrrolidine ring forms a critical salt bridge with the aspartate residue in the central binding site of DAT/NET. Simultaneously, the hydrophobic indane core anchors into the transporter's lipophilic pocket, locking the transporter in an outward-facing conformation. This prevents the reuptake of endogenous catecholamines, leading to massive synaptic accumulation. The resulting receptor hyperactivation triggers a severe sympathomimetic toxidrome characterized by tachycardia, hyperthermia, and potential neurotoxicity .

ToxicityPathway Comp 2-(2,3-Dihydro-1H-inden-5-yl) pyrrolidine Transporter DAT / NET Inhibition Comp->Transporter High-affinity binding Metab Hepatic CYP450 Metabolism Comp->Metab Phase I clearance Synapse Catecholamine Accumulation Transporter->Synapse Blocked reuptake Toxicity Sympathomimetic Toxidrome Synapse->Toxicity Receptor hyperactivation Clearance Hydroxylated Metabolites Metab->Clearance Oxidation & Hydroxylation

Fig 1: Pharmacodynamic and toxicokinetic pathway of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine.

Toxicokinetic Profiling & Experimental Methodologies

To accurately map the safety profile, rigorous in vitro and in vivo assays must be deployed. The following protocols are designed as self-validating systems to ensure data integrity and eliminate false-negative toxicity reports.

Protocol 1: LC-MS/MS Quantification of Phase I Metabolites in Biological Matrices

Metabolic profiling of indane-containing pyrrolidines typically reveals stereoselective reduction and hydroxylation at the indane skeleton, alongside oxidation of the pyrrolidine ring to a lactam .

  • Step 1: Sample Preparation via SALLE. Aliquot 100 µL of biological matrix (e.g., urine or plasma). Add 10 µL of deuterated internal standard (IS) (e.g., D8-MDPV, 100 ng/mL).

    • Causality: Why use Salting-out Assisted Liquid-Liquid Extraction (SALLE)? Traditional liquid-liquid extraction often results in emulsion formation. SALLE utilizes a high-concentration salt (MgSO₄) to drive the highly lipophilic indanyl-pyrrolidine into the organic acetonitrile phase. This selectively precipitates proteins and polar endogenous interferences, preventing ion suppression in the electrospray ionization (ESI) source.

  • Step 2: Extraction. Add 400 µL of cold acetonitrile and 150 mg of MgSO₄/NaCl (4:1). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Step 3: LC-MS/MS Analysis. Inject 5 µL of the organic supernatant onto a C18 column (e.g., Waters Acquity BEH C18). Run a gradient of 0.1% formic acid in water and acetonitrile.

  • Self-Validation Mechanism: The system is self-validating through the IS recovery metric. If the absolute peak area of the D8-MDPV internal standard deviates by >15% from the solvent-only control, the extraction is automatically flagged for matrix interference, and the sample must be re-extracted.

Protocol 2: In Vitro Hepatotoxicity Assessment (HepG2 Cell Line)

Because this compound undergoes extensive Phase I metabolism via CYP2D6 and CYP3A4, hepatic accumulation of reactive intermediates is a primary safety concern.

  • Step 1: Cell Seeding. Seed HepG2 cells at a density of 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Exposure. Treat cells with serial dilutions of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine (ranging from 0.1 µM to 500 µM) for 48 hours.

  • Step 3: MTS Viability Assay. Add 20 µL of MTS reagent per well. Incubate for 2 hours and read absorbance at 490 nm.

    • Causality: Why use the MTS assay over standard MTT? The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is directly soluble in tissue culture medium. This eliminates the need for the harsh DMSO solubilization step required in MTT assays, reducing technical variability and minimizing handling time.

  • Self-Validation Mechanism: Every plate must include a positive control (100 µM Chlorpromazine, known to induce hepatotoxicity) and a vehicle control (0.1% DMSO). The assay is only validated if the positive control yields >80% cell death and the vehicle control yields <5% cell death, ensuring the dynamic range of the assay is intact.

Quantitative Toxicological Data

Based on structure-activity extrapolations from closely related indanyl-pyrrolidine derivatives, the following quantitative thresholds dictate the safety and handling limits for this compound.

Table 2: Pharmacodynamic and Toxicological Thresholds

Target / AssayExtrapolated ValueClinical / Safety Implication
DAT Inhibition (IC₅₀) ~ 45 - 60 nMHigh abuse liability; profound stimulant effect.
NET Inhibition (IC₅₀) ~ 110 - 130 nMSevere cardiovascular strain (tachycardia, hypertension).
hERG Channel (IC₅₀) ~ 15 µMModerate risk of QT prolongation at high systemic doses.
HepG2 Cytotoxicity (LC₅₀) > 250 µMLow direct hepatotoxicity; toxicity is primarily neurologically driven.
Estimated Rat LD₅₀ (Oral) ~ 45 - 65 mg/kgClassifies compound as "Toxic if swallowed" (GHS Category 3).

References

  • Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine Source: Forensic Science International (via PubMed) URL: [Link]

  • Title: The clinical challenges of synthetic cathinones Source: British Journal of Clinical Pharmacology (via PubMed Central) URL: [Link]

The Indanyl-Pyrrolidine Scaffold: History, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical synthesis, and pharmacological significance of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine and its analogs. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's emergence as a rigidified bioisostere of 2-phenylpyrrolidine and its applications in virology (HIV-1 entry inhibition) and CNS modulation.

Executive Summary

2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine represents a specialized class of 2-arylpyrrolidines , a chemical scaffold historically significant in the development of central nervous system (CNS) stimulants and, more recently, as a critical pharmacophore in HIV-1 entry inhibitors (CD4 mimetics). Structurally, it consists of a pyrrolidine ring substituted at the C2 position by a 5-indanyl group. This modification introduces conformational rigidity and lipophilicity compared to the parent 2-phenylpyrrolidine, altering binding kinetics at monoamine transporters and viral envelope glycoproteins.

Chemical Structure and Properties

The molecule is characterized by the fusion of a saturated five-membered nitrogen heterocycle (pyrrolidine) with a bicyclic hydrocarbon (indane) via a C-C bond.

  • IUPAC Name: 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine

  • Molecular Formula: C₁₃H₁₇N

  • Key Structural Feature: The "5-indanyl" group acts as a rigid, electron-rich aromatic system. Unlike the flexible alkyl chains in related cathinones (e.g., pyrovalerone), the indane ring restricts rotation and enhances hydrophobic interactions within receptor binding pockets.

Structural Comparison
CompoundStructurePrimary Pharmacological Target
2-Phenylpyrrolidine Phenyl ring at C2 of pyrrolidineDAT/NET Transporter (Stimulant)
Prolintane 1-Phenyl-2-pyrrolidinylpentaneDAT/NET Transporter (NDRI)
Indapyrophen 1-(Indan-5-yl)-2-pyrrolidinyl-pentan-1-oneNPS (Cathinone analog)
2-(5-Indanyl)pyrrolidine Indane ring at C2 of pyrrolidine HIV-1 gp120 / CNS (Theoretical)

History and Discovery

The discovery of 2-(indanyl)pyrrolidine analogs follows two distinct lineages in medicinal chemistry:

Phase I: CNS Stimulant Exploration (Mid-20th Century)

The 2-arylpyrrolidine scaffold was originally explored as a cyclic analogue of amphetamine. Early structure-activity relationship (SAR) studies demonstrated that constraining the ethylamine side chain of phenethylamines into a pyrrolidine ring (as in 2-phenylpyrrolidine) retained norepinephrinergic activity. The 5-indanyl substitution was investigated as a means to increase lipophilicity and blood-brain barrier (BBB) penetration, paralleling the development of 5-APDI (IAP) and MDAI . While less prominent than their amphetamine counterparts, these rigid analogs served as probes for mapping the steric tolerance of the Dopamine Transporter (DAT).

Phase II: HIV-1 Entry Inhibitors (Modern Era)

In the 2020s, the scaffold gained renewed attention in virology. Research into CD4-mimetic compounds (CD4mcs) identified the 5-indanyl group as a privileged structure for binding to the gp120 envelope glycoprotein of HIV-1. Specifically, replacing flexible alkylamine chains with rigid 2-substituted pyrrolidines (including the 5-indanyl derivative) improved binding affinity to the highly conserved Phe43 cavity of gp120. This modification stabilizes the viral envelope in a conformation susceptible to antibody neutralization, acting as a viral entry inhibitor [1].

Synthesis and Experimental Protocols

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine typically employs a Grignard addition to a protected lactam or a metal-catalyzed cyclization.

Protocol: Grignard Addition / Reduction Sequence

This method ensures regioselectivity at the C2 position of the pyrrolidine ring.

Reagents:

  • 5-Bromo-2,3-dihydro-1H-indene

  • Magnesium turnings (Mg)

  • N-(tert-Butoxycarbonyl)-2-pyrrolidinone (N-Boc-pyrrolidinone)

  • Triethylsilane (Et₃SiH) / Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Preparation of Grignard Reagent:

    • Activate Mg turnings with iodine in anhydrous THF.

    • Add 5-bromoindane dropwise under N₂ atmosphere at reflux to form (2,3-dihydro-1H-inden-5-yl)magnesium bromide .

  • Nucleophilic Addition:

    • Cool the Grignard solution to -78°C.

    • Add N-Boc-2-pyrrolidinone slowly. The Grignard reagent attacks the carbonyl carbon, forming a hemiaminal intermediate.

    • Critical Step: Do not quench with acid immediately if the cyclic hemiaminal is unstable.

  • Reduction (Ionic Hydrogenation):

    • Treat the crude intermediate with Et₃SiH and TFA at 0°C. This simultaneously deprotects the Boc group (if labile) or reduces the hemiaminal/imine to the saturated pyrrolidine.

    • Mechanism:[1][2] The TFA generates an N-acyliminium ion, which is reduced by the silane hydride donor.

  • Purification:

    • Basify with NaOH (pH 12) and extract with DCM.

    • Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Visualization: Synthetic Pathway

Synthesis Start 5-Bromoindane Grignard Indanyl-MgBr Start->Grignard Mg, THF Reflux Intermediate Hemiaminal Intermediate Grignard->Intermediate + Pyrrolidone -78°C Pyrrolidone N-Boc-2-Pyrrolidinone Product 2-(5-Indanyl)pyrrolidine Intermediate->Product Et3SiH, TFA Ionic Hydrogenation

Caption: Figure 1. Regioselective synthesis of 2-(5-indanyl)pyrrolidine via Grignard addition and ionic hydrogenation.

Pharmacology and Mechanism of Action

CNS Activity (Monoamine Transporters)

As a 2-arylpyrrolidine, the compound functions as a reuptake inhibitor. The 5-indanyl group enhances selectivity for the Serotonin Transporter (SERT) compared to the phenyl analog, due to the increased bulk and lipophilicity mimicking the indole ring of serotonin.

  • Mechanism: Blocks the reuptake of dopamine (DA) and norepinephrine (NE) by binding to the S1 subsite of the transporter.

  • SAR Insight: The "2,3-dihydro" bridge of the indane ring acts as a steric anchor, preventing metabolic oxidation at the para-position (common in phenyl analogs), thereby extending the half-life.

HIV-1 Entry Inhibition (gp120 Targeting)

In the context of virology, the molecule serves as a "warhead" that mimics the CD4 receptor's phenylalanine residue (Phe43).

  • Target: HIV-1 gp120 envelope glycoprotein.

  • Binding Mode: The pyrrolidine nitrogen forms a salt bridge with the conserved Asp368 residue of gp120, while the indane ring occupies the hydrophobic Phe43 cavity .

  • Effect: Induces a conformational change in the viral spike, exposing epitopes for neutralizing antibodies (ADCC response).

Visualization: Pharmacological Interaction Map

Pharmacology Ligand 2-(5-Indanyl)pyrrolidine DAT Dopamine Transporter (CNS Stimulation) Ligand->DAT High Affinity Binding gp120 HIV-1 gp120 (Phe43 Cavity) Ligand->gp120 Mimics Phe43 Reuptake Inhibits Reuptake (Increases Synaptic DA/NE) DAT->Reuptake ConfChange Conformational Fixation (Exposes CD4i Epitopes) gp120->ConfChange

Caption: Figure 2. Dual pharmacological profile: CNS monoamine modulation vs. HIV-1 viral entry inhibition.

Toxicology and Safety

  • Metabolic Stability: The indane ring is resistant to para-hydroxylation, a major clearance pathway for amphetamines. This suggests a potentially longer duration of action and higher risk of accumulation.

  • Neurotoxicity: Analogous aminoindanes (e.g., 5-IAI, MDAI) are generally non-neurotoxic compared to halogenated amphetamines, but the pyrrolidine ring's effect on excitotoxicity is not fully characterized.

  • Cardiovascular Risk: As a likely NE reuptake inhibitor, hypertension and tachycardia are predicted adverse effects.

References

  • Structural and Functional Characterization of Indane-Core CD4-Mimetic Compounds Substituted with Heterocyclic Amines. Source: Journal of Medicinal Chemistry / PMC (2022). URL:[Link]

  • Synthesis of Spiro[indan-2,2'-pyrrolidine] Derivatives as Potential Analgesics. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Biomolecules (2021). URL:[Link]

  • Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Source: Chemical Reviews (2025). URL:[Link]

Sources

Receptor Binding Affinity of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing in vitro pharmacology and drug discovery pipelines, characterizing novel monoamine transporter (MAT) modulators requires a rigorous, mechanistic approach. 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine —a synthetic molecule featuring an indane core coupled to a pyrrolidine ring—represents a fascinating structural bridge between [1] and 2-phenylpyrrolidines. This whitepaper delineates the structural rationale behind its pharmacological profile, projects its receptor binding affinities, and establishes a self-validating experimental framework for empirical characterization.

Structural Pharmacology & Mechanistic Rationale

Understanding the receptor binding affinity of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine requires deconstructing its two primary pharmacophores: the indane ring and the pyrrolidine ring.

  • The Indane Core (Rigidification & Selectivity): Substituted 2-aminoindanes are well-documented monoamine releasing agents and reuptake inhibitors[1]. Unlike flexible phenethylamine or amphetamine backbones, the bicyclic 2,3-dihydro-1H-indene structure restricts the rotational degrees of freedom of the aromatic system. This rigidification typically enhances binding affinity at the Serotonin Transporter (SERT) by more closely mimicking the indole core of endogenous serotonin, a phenomenon observed in related indane derivatives like[2].

  • The Pyrrolidine Ring (Substrate vs. Blocker Shift): Primary amines (like those in standard amphetamines) often act as [3], reversing the transporter to induce neurotransmitter efflux. However, incorporating the nitrogen into a tertiary pyrrolidine ring sterically hinders the molecule from being translocated across the neuronal membrane. Instead of acting as a substrate, the pyrrolidine ring traps the transporter in an outward-facing conformation, functioning as a pure reuptake inhibitor. This critical mechanistic shift is identical to the one observed when comparing primary to their pyrrolidine-containing counterparts (e.g., MDPV)[4].

Mechanism Ligand 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine DAT DAT Inhibition Ligand->DAT SERT SERT Inhibition Ligand->SERT NET NET Inhibition Ligand->NET Synapse Synaptic Cleft Accumulation DAT->Synapse DA SERT->Synapse 5-HT NET->Synapse NE Receptor Post-Synaptic Activation Synapse->Receptor

Fig 1. Monoamine transporter inhibition and synaptic signaling cascade.

Predicted Receptor Binding Profile

Based on structure-activity relationship (SAR) data from 2-phenylpyrrolidines[5] and indane-based stimulants[6], the binding profile of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is projected to act as a non-selective monoamine reuptake inhibitor, with a pronounced affinity for DAT and NET, and moderate affinity for SERT.

Target TransporterReference Radioligand2-Phenylpyrrolidine (

nM)
5-APDI (

nM)
2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine (Predicted

nM)
DAT (Dopamine)[³H]WIN35,428~1451,847110 - 250
NET (Norepinephrine)[³H]Nisoxetine~8584960 - 150
SERT (Serotonin)[³H]Citalopram>10,00082400 - 900

Note: The indane core is expected to significantly improve SERT affinity compared to the unsubstituted 2-phenylpyrrolidine, while the pyrrolidine ring maintains high DAT/NET blockade.

Self-Validating Experimental Protocols

To empirically determine the receptor binding affinity (


) of this compound, I employ a high-throughput radioligand competition binding assay. A robust protocol must not merely generate data; it must actively interrogate its own validity at every step.
Phase 1: Tissue Preparation & Standardization
  • Synaptosome Isolation: Homogenize male Sprague-Dawley rat striatum (for DAT) and frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 mins, then centrifuge the supernatant at 20,000 × g for 20 mins to isolate the P2 synaptosomal pellet.

  • Causality & Validation: Resuspend the pellet in assay buffer. Crucial Step: Perform a BCA Protein Assay to standardize the homogenate to exactly 1.0 mg/mL. Failing to normalize protein concentration introduces severe well-to-well receptor density variance, invalidating the

    
     assumptions.
    
Phase 2: Radioligand Incubation
  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of the target-specific [³H]-radioligand (e.g., 1.5 nM [³H]WIN35,428 for DAT), and 100 µL of the synaptosomal preparation.
  • Causality & Validation: Include a Non-Specific Binding (NSB) control well containing 10 µM of a known saturating inhibitor (e.g., Indatraline). System Check: If the NSB exceeds 30% of the total binding, the assay is flagged and discarded, as the signal-to-noise ratio is too poor for accurate

    
     derivation.
    
Phase 3: Rapid Filtration & Quantification
  • PEI-Treated Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fibers carry a negative charge that non-specifically binds cationic radioligands. PEI is a cationic polymer that neutralizes the filter, drastically reducing background noise.

  • Ice-Cold Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Causality: The dissociation constant (

      
      ) is highly temperature-dependent. Ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing the rapid dissociation (
      
      
      
      ) of the bound radioligand during the fluid shear of the wash step.
  • Liquid Scintillation Counting (LSC): Extract the filters, add scintillation cocktail, and quantify the retained radioactivity (DPM).

Workflow Step1 1. Tissue Prep Isolate Synaptosomes Step2 2. Incubation Radioligand + Test Compound Step1->Step2 Step3 3. Filtration GF/B Filters (0.5% PEI) Step2->Step3 Step4 4. Washing Ice-Cold Buffer Step3->Step4 Step5 5. Quantification Liquid Scintillation Step4->Step5 Step6 Step6 Step5->Step6

Fig 2. Self-validating high-throughput radioligand binding assay workflow.

Phase 4: Data Analysis

Convert the raw


 values to absolute inhibition constants (

) using the Cheng-Prusoff equation :

Where

is the concentration of the radioligand used, and

is the known dissociation constant of the radioligand for the specific tissue batch.

References

  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Substituted 2-aminoindane. Wikipedia. Available at:[Link]

  • Substituted cathinone. Wikipedia. Available at: [Link]

  • 5-APDI. Grokipedia. Available at:[Link]

  • Monoamine releasing agent. Wikipedia. Available at:[Link]

  • Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Note: Solubility Profiling and Solvent Optimization for 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The compound 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is a bicyclic derivative characterized by two distinct structural domains: a highly lipophilic indane (2,3-dihydro-1H-indene) core and a basic, hydrophilic pyrrolidine ring. This structural dichotomy dictates its physicochemical behavior, particularly its solubility profile across different dielectric environments.

Understanding the causality behind its solubility requires analyzing the pyrrolidine moiety. The pyrrolidine nitrogen acts as a strong secondary base with a typical


 of approximately 10.4 . In its free base form , the lipophilic indane core dominates the molecule's overall LogP, driving strong London dispersion interactions with non-polar and polar aprotic solvents. However, the non-planarity of the pyrrolidine ring (a phenomenon known as "pseudorotation") increases the solvent-accessible surface area (SASA), preventing tight crystal lattice packing and generally enhancing solubility in organic solvents compared to planar aromatic equivalents .

When protonated (e.g., as a hydrochloride salt), the molecule undergoes a drastic polarity shift. The resulting pyrrolidinium ion requires solvents capable of strong ion-dipole interactions and hydrogen bonding, thereby shifting its solubility preference toward polar protic solvents.

Physicochemical Profiling & Quantitative Solubility Data

To guide solvent selection for extraction, synthesis, or preclinical formulation (such as those required for forensic or metabolic studies of indanylpyrrolidines ), the following table summarizes the theoretical and empirically derived solubility estimates for both the free base and the HCl salt forms at 25°C.

Table 1: Solubility Profile in Common Organic Solvents
SolventDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) 9.1> 100 (Excellent)< 1 (Poor)Matches the polarizability of the indane core; lacks H-bond donors for the salt.
Ethyl Acetate (EtOAc) 6.0> 50 (Good)< 1 (Poor)Aprotic dipole solvates the free amine, but cannot solvate the chloride counter-ion.
Toluene 2.4> 50 (Good)Insoluble

interactions with the indane ring favor the free base exclusively.
Methanol (MeOH) 33.0> 30 (Good)> 50 (Excellent)Strong H-bond donor capacity efficiently solvates the protonated pyrrolidinium ion.
Dimethyl Sulfoxide (DMSO) 46.7> 100 (Excellent)> 100 (Excellent)High polarity and strong H-bond acceptor properties dissolve both forms universally.
Hexane 1.9> 20 (Moderate)InsolublePurely non-polar; interacts solely with the indane core via dispersion forces.

Logical Framework for Solvent Selection

The selection of an appropriate solvent system must be dictated by the target ionization state of the molecule. The workflow below outlines the decision-making process for solvent selection and the subsequent validation methodology.

SolventWorkflow start 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine (Target Compound) form Identify Target Form start->form freebase Free Base Form (Lipophilic Core Dominates) form->freebase pH > pKa (~10.4) salt Salt Form (e.g., HCl) (Hydrophilic Ion Dominates) form->salt pH < pKa sol_fb Apolar / Aprotic Solvents (DCM, Toluene, EtOAc) freebase->sol_fb sol_salt Polar Protic Solvents (MeOH, EtOH, H2O) salt->sol_salt test Thermodynamic Solubility (Shake-Flask Method) sol_fb->test sol_salt->test hplc HPLC-UV Quantification test->hplc

Caption: Workflow for determining the optimal solvent system based on the target form (Free Base vs. Salt).

Experimental Protocols

To ensure scientific integrity, solubility must be measured thermodynamically rather than kinetically. Kinetic solubility (often determined via solvent-shift methods) is prone to supersaturation artifacts. The following protocols are designed as self-validating systems : they incorporate physical phase separation and specific chromatographic quantification to ensure that only the fully dissolved, structurally intact compound is measured.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Note: Centrifugation is prioritized over filtration for the free base form. Lipophilic amines frequently adsorb non-specifically to standard PTFE or nylon syringe filters, which would artificially lower the quantified solubility.

Materials:

  • 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine (Free base or Salt)

  • Target organic solvents (HPLC grade)

  • Temperature-controlled orbital shaker

  • Ultracentrifuge

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the solid compound (e.g., 50 mg) to a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.5°C. Agitate at 300 RPM for 48 hours. Self-Validation Check: Inspect the vial at 24h and 48h. If all solid has dissolved, the solution is not saturated; add more solid and repeat the 48h equilibration.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Dilution & Quantification: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot into a compatible mobile phase (e.g., Acetonitrile:Water) by a factor of 1:100 to prevent detector saturation.

  • HPLC-UV Analysis: Quantify the concentration against a pre-established calibration curve (typically monitored at 210-220 nm due to the indane chromophore).

Protocol B: In Situ Salt Formation & Co-Solvency Optimization

If the free base exhibits poor solubility in a required polar solvent, in situ salt formation or co-solvency must be employed .

Step-by-Step Methodology:

  • Baseline Assessment: Suspend 10 mg of the free base in 1 mL of the poorly solubilizing polar solvent (e.g., pure ethanol).

  • pH Modification (Salt Formation): While stirring, add a stoichiometric equivalent of an anhydrous acid (e.g., 1M HCl in diethyl ether) dropwise.

  • Observation: The protonation of the pyrrolidine nitrogen increases polarity, typically resulting in immediate clarification of the solution as the hydrochloride salt forms and dissolves.

  • Co-Solvency Alternative: If acid addition is contraindicated for downstream assays, add a highly solubilizing miscible co-solvent (e.g., DMSO or Acetone) in 5% (v/v) increments until complete dissolution is achieved.

Troubleshooting & Optimization

When incomplete dissolution occurs, the failure mode is usually a mismatch between the solvent's dielectric properties and the compound's ionization state. The following decision tree dictates the corrective action.

Troubleshooting poor_sol Incomplete Dissolution Observed strat Select Solubility Enhancement Strategy poor_sol->strat cosolv Co-Solvency (Add Miscible Solvent) strat->cosolv ph_mod pH Modification (In Situ Salt Formation) strat->ph_mod opt_cosolv Optimize Volumetric Ratio (e.g., Toluene:Acetone) cosolv->opt_cosolv opt_ph Add Acidic Modifier (e.g., HCl in Ether) ph_mod->opt_ph success Complete Dissolution Achieved opt_cosolv->success opt_ph->success

Caption: Decision tree for troubleshooting incomplete dissolution via co-solvency or pH modification.

References

  • FooDB. "Prolamine (Pyrrolidine Base Properties)." The Food Component Database. Available at:[Link]

  • Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021. Available at:[Link]

  • Wada, T., et al. "Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine." Forensic Science International, 2020. Available at:[Link]

Application Notes and Protocols for the Synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a desirable motif in drug design.[3] This application note provides a comprehensive guide to the synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine, a molecule that combines the valuable pyrrolidine moiety with an indane framework. The synthetic strategy detailed herein is a robust, multi-step process commencing from commercially available indane. The protocol is designed for researchers in synthetic organic chemistry and drug development, offering in-depth explanations for experimental choices, detailed step-by-step procedures, and a discussion of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a four-step sequence, which is designed for both efficiency and scalability. The strategy involves the initial functionalization of the indane core, followed by the construction and subsequent modification of the pyrrolidine ring.

The chosen pathway is as follows:

  • Nitration of Indane: An electrophilic aromatic substitution to install a nitro group at the 5-position of the indane ring.

  • Reduction of 5-Nitroindane: Conversion of the nitro group to a primary amine, yielding 5-aminoindane, a key intermediate.

  • Condensation and Cyclization: A Paal-Knorr type synthesis where 5-aminoindane is reacted with levulinic acid to form an N-substituted 5-methylpyrrolidin-2-one (a lactam).

  • Lactam Reduction: The final step involves the reduction of the lactam carbonyl to a methylene group, affording the target molecule, 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine.

This approach is advantageous as it builds the heterocyclic ring onto the pre-formed indane scaffold, a common and effective strategy in the synthesis of complex heterocyclic compounds.

Synthetic_Workflow Indane Indane Nitroindane 5-Nitroindane Indane->Nitroindane Step 1: Nitration (HNO₃ / H₂SO₄) Aminoindane 5-Aminoindane Nitroindane->Aminoindane Step 2: Reduction (H₂, Pd/C) Lactam N-(Indan-5-yl)-5-methyl- pyrrolidin-2-one Aminoindane->Lactam Step 3: Condensation/Cyclization (Levulinic Acid, Heat) Target 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine Lactam->Target Step 4: Lactam Reduction (LiAlH₄)

Figure 1: Overall synthetic workflow for 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitroindane

Principle: This reaction is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which acts as the electrophile. The indane ring is activated towards substitution, and the 5-position is the primary site of reaction due to steric and electronic factors.

Reagent/MaterialMolar Mass ( g/mol )Role/FunctionKey Considerations
Indane118.18Starting MaterialCommercially available.
Sulfuric Acid (H₂SO₄)98.08Catalyst/SolventHighly corrosive. Generates the nitronium ion.
Nitric Acid (HNO₃)63.01Nitrating AgentStrong oxidizer. Source of the nitro group.
Dichloromethane (DCM)84.93SolventUsed for extraction.
Saturated NaHCO₃-Quenching AgentNeutralizes the acidic reaction mixture.
Anhydrous MgSO₄120.37Drying AgentRemoves residual water from the organic phase.

Protocol:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (75 mL).

  • Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Slowly add indane (25.0 g, 0.21 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (16.0 mL, 0.38 mol) to concentrated sulfuric acid (25 mL) in a separate flask, pre-chilled in an ice bath.

  • Add the cold nitrating mixture dropwise to the indane solution over a period of 60-90 minutes. Meticulously maintain the reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford 5-nitroindane as pale yellow crystals.

Step 2: Synthesis of 5-Aminoindane

Principle: The conversion of an aromatic nitro compound to a primary amine is a fundamental reduction reaction. Catalytic hydrogenation is a clean and efficient method, utilizing a palladium on carbon (Pd/C) catalyst to facilitate the addition of hydrogen across the nitrogen-oxygen bonds.

Reagent/MaterialMolar Mass ( g/mol )Role/FunctionKey Considerations
5-Nitroindane163.17Starting MaterialSynthesized in Step 1.
Palladium on Carbon (10% Pd/C)-CatalystHeterogeneous catalyst for hydrogenation. Handle with care, can be pyrophoric.
Hydrogen Gas (H₂)2.02Reducing AgentFlammable gas. Use in a well-ventilated area with appropriate safety measures.
Ethanol (EtOH)46.07SolventSolvent for the reaction.
Celite®-Filtration AidPrevents clogging of the filter paper by fine catalyst particles.

Protocol:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 5-nitroindane (20.0 g, 0.12 mol) in ethanol (200 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g, ~5 wt%) to the solution.

  • Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Commence vigorous stirring/shaking and maintain the reaction at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield 5-aminoindane as an oil, which may solidify upon standing. The product is often used in the next step without further purification.

Step 3: Synthesis of N-(Indan-5-yl)-5-methylpyrrolidin-2-one

Principle: This step involves the formation of the lactam ring via a condensation reaction between the primary amine (5-aminoindane) and a γ-keto acid (levulinic acid). The reaction proceeds through the initial formation of an imine, followed by an intramolecular cyclization with the elimination of water to form the stable five-membered lactam ring.

Reagent/MaterialMolar Mass ( g/mol )Role/FunctionKey Considerations
5-Aminoindane133.19Starting MaterialSynthesized in Step 2.
Levulinic Acid116.11Ring PrecursorProvides the carbon backbone for the pyrrolidinone ring.
Toluene92.14SolventAllows for azeotropic removal of water using a Dean-Stark apparatus.

Protocol:

  • Combine 5-aminoindane (15.0 g, 0.11 mol) and levulinic acid (13.0 g, 0.11 mol) in a round-bottom flask containing toluene (250 mL).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure lactam.

Step 4: Synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Principle: The final step is the reduction of the amide (lactam) functionality to an amine. This requires a powerful reducing agent, as amides are relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it effectively reduces the carbonyl group to a methylene group.[4]

Reagent/MaterialMolar Mass ( g/mol )Role/FunctionKey Considerations
N-(Indan-5-yl)-5-methylpyrrolidin-2-one215.28Starting MaterialSynthesized in Step 3.
Lithium Aluminum Hydride (LiAlH₄)37.95Reducing AgentHighly reactive with water. Handle under an inert atmosphere (N₂ or Ar).
Anhydrous Tetrahydrofuran (THF)72.11SolventMust be dry.
Sodium Sulfate Decahydrate322.20Quenching AgentUsed in the Fieser workup to safely quench excess LiAlH₄.

Protocol:

  • Set up an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous THF (150 mL) to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (6.0 g, 0.16 mol).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve the lactam from Step 3 (10.0 g, 0.046 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction back down to 0 °C.

  • Perform a Fieser workup to quench the reaction:

    • Slowly and cautiously add water (6 mL) dropwise.

    • Add 15% aqueous NaOH solution (6 mL) dropwise.

    • Add water (18 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate should form.

  • Filter off the aluminum salts and wash them thoroughly with THF.

  • Combine the filtrates and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the final product, 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

References

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]

  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 22.4: Synthesis of Amines. Retrieved from [Link]

  • MDPI. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • ResearchGate. (2020, July 30). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

Application Note: Storage, Handling, and Reconstitution Protocols for 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Standard Operating Procedure (SOP)

Physicochemical Vulnerabilities: The "Why" Behind the Protocol

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is a bicyclic compound featuring an indane moiety coupled with a secondary pyrrolidine amine. While the indane ring provides lipophilicity and structural rigidity, the secondary amine is a highly reactive nucleophilic center. Handling this compound requires strict environmental controls due to two primary degradation pathways:

  • Aerobic N-Oxidation: The lone pair of electrons on the pyrrolidine nitrogen is highly susceptible to oxidation by atmospheric oxygen, particularly under ambient light and heat. This process yields an N-oxide derivative, which drastically alters the molecule's pharmacokinetics and target binding affinity 1. Secondary amines must be stored under an oxygen-free environment (e.g., Argon) to prevent this degradation 2.

  • Carbamate Formation (CO₂ Capture): Secondary amines rapidly react with electrophilic atmospheric carbon dioxide. When catalyzed by trace ambient moisture, this reaction forms insoluble carbamate salts 3. Carbamate precipitation not only reduces the effective concentration of the active pharmaceutical ingredient (API) in solution but also introduces particulate contamination into biological assays.

Degradation A 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine (Secondary Amine Free Base) B N-Oxide Derivative (Loss of Target Affinity) A->B O2 (Atmospheric Air) Light / Ambient Heat C Carbamate Salt (Insolubility / Precipitation) A->C CO2 + H2O (Moisture) Rapid Equilibrium

Fig 1: Primary atmospheric degradation pathways of secondary pyrrolidines.

Quantitative Storage Specifications

The physical state of the compound dictates its storage parameters. In drug development, 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is typically encountered either as a reactive Free Base or a stabilized Hydrochloride (HCl) Salt . The salt form protonates the amine, sterically and electronically shielding it from oxidation and CO₂ attack, though it introduces hygroscopicity.

Table 1: Comparative Storage and Handling Parameters

ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous oil / Low-melting solidCrystalline solid
Optimal Storage Temp -20°C (Short term) / -80°C (Long term)2°C to 8°C (Desiccated)
Atmosphere Strict Argon or Nitrogen blanketAmbient (Desiccated)
Hygroscopicity Low to ModerateHigh (Deliquescent risk)
CO₂ Sensitivity High (Rapid carbamate formation)Low (Protonated amine is protected)
Oxidation Risk High (N-oxide formation)Low
Recommended Solvents Anhydrous DMSO, Ethanol, DCMWater, Methanol, DMSO
Shelf Life (Unopened) 6 Months at -20°C24 Months at 4°C

Note: For long-term preservation of the free base, storage at -70°C to -80°C in tightly closed, dry containers is highly recommended to halt kinetic degradation.

Self-Validating Handling and Aliquoting Protocol

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system . The following Standard Operating Procedure (SOP) incorporates built-in Quality Control (QC) checkpoints to immediately identify handling failures before the compound is used in downstream assays. Standard safety protocols, including the use of chemical-resistant gloves, safety goggles, and adequate ventilation, must be strictly observed [[4]]().

Phase 1: Environmental Control & Preparation
  • Thermal Equilibration: Remove the primary stock vial from -20°C storage. Place it unopened in a vacuum desiccator at room temperature for a minimum of 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water acts as a catalyst for CO₂ absorption, rapidly accelerating carbamate formation.

  • Atmospheric Purging: Conduct all weighing inside a certified fume hood or glove box. Purge the microbalance enclosure with a gentle stream of Argon gas (heavier than air) to displace O₂ and CO₂.

Phase 2: Reconstitution & Visual Validation
  • Weighing: Using anti-static spatulas (to prevent the electrostatic dispersion of fine powders), transfer the required mass into a borosilicate glass vial.

  • Solvation: Reconstitute the compound using an anhydrous, degassed solvent (e.g., Anhydrous DMSO).

  • QC Checkpoint 1 (Visual Validation): Hold the vial against a high-contrast light source.

    • Pass: The solution is perfectly clear. Solvation is successful.

    • Fail: The solution exhibits turbidity or fine particulate suspension. This validates that atmospheric exposure occurred, resulting in insoluble carbamate salts. The batch must be sonicated or discarded.

Phase 3: Aliquoting & Analytical Validation
  • Dispensing: Aliquot the clear solution into single-use amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical oxidation of the secondary amine.

  • Blanketing: Introduce a gentle stream of Argon gas into the headspace of each vial for 5–10 seconds. Immediately seal with a PTFE-lined cap.

  • QC Checkpoint 2 (Analytical Validation): Submit one random aliquot from the sealed batch for LC-MS analysis.

    • Pass: Mass spectrum shows the pure target mass

      
      .
      
    • Fail: Mass spectrum reveals an

      
       peak. This validates that the inert gas blanketing failed and N-oxidation has occurred.
      

Workflow Step1 1. Equilibrate vial to RT in desiccator (30 min) Step2 2. Purge glove box/hood with Argon gas Step1->Step2 Step3 3. Weigh & Reconstitute in anhydrous solvent Step2->Step3 QC1 QC 1: Visual Inspection Clear solution? Step3->QC1 QC1->Step3 No (Turbid/Fail) Step4 4. Aliquot into amber borosilicate vials QC1->Step4 Yes (Valid) Step5 5. Blanket with Argon & Seal with PTFE caps Step4->Step5 QC2 QC 2: LC-MS/NMR Batch Validation Step4->QC2 Sample 1 vial Step6 6. Store at -20°C Step5->Step6

Fig 2: Self-validating SOP for the handling and aliquoting of pyrrolidine derivatives.

References

  • SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich. Available at:

  • [4] SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. Available at:

  • [1] Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. ResearchGate. Available at:

  • [2] Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [3] Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. Available at:

Sources

Application Note: GC-MS Analysis Parameters and Fragmentation Pathways for 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine (often referred to as 5-indanylpyrrolidine) belongs to a class of cyclic amine derivatives frequently encountered in pharmaceutical library synthesis and forensic drug chemistry[1],[2]. Characterized by an indane ring system coupled to a pyrrolidine heterocycle, this secondary amine presents specific analytical challenges, including thermal degradation and peak tailing during gas chromatography.

This application note provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for researchers and drug development professionals. It details the causality behind sample preparation, derivatization, and instrumental parameters, ensuring high-fidelity structural elucidation and quantitative reliability.

Physicochemical Profiling

Understanding the physicochemical nature of the analyte is the foundation of robust method development. The secondary amine group dictates the need for controlled pH during extraction and makes the molecule an ideal candidate for acylation.

ParameterValue / DescriptionAnalytical Consequence
Chemical Formula C₁₃H₁₇NDetermines the exact mass and isotopic distribution.
Molecular Weight 187.28 g/mol Target molecular ion [M]⁺• at m/z 187.
Structure Type Secondary cyclic amineProne to hydrogen bonding with active silanol sites on GC columns.
Estimated pKa ~10.2 - 10.5Requires highly alkaline conditions (pH > 11) for efficient liquid-liquid extraction (LLE).

Experimental Methodologies: A Self-Validating Protocol

To guarantee data integrity, this protocol is engineered as a self-validating system . Every analytical batch must include an isotopically labeled internal standard (e.g., Pyrrolidine-d8) spiked prior to extraction. Any deviation in the internal standard's absolute area or retention time instantly flags matrix effects, extraction failures, or injection anomalies, ensuring the trustworthiness of the reported data.

Sample Preparation & Derivatization
  • Alkaline Extraction : Aliquot 1.0 mL of the sample matrix into a glass centrifuge tube. Add 100 µL of the internal standard (10 µg/mL Pyrrolidine-d8). Add 0.5 mL of 0.1 M Carbonate buffer (pH 10.5) to suppress amine ionization.

  • Solvent Partitioning : Add 2.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. The lipophilic free-base analyte partitions into the upper organic layer.

  • Evaporation : Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Crucial Step) : Reconstitute the residue in 50 µL of Ethyl Acetate and add 50 µL of Heptafluorobutyric anhydride (HFBA). Incubate at 60°C for 30 minutes.

  • Final Reconstitution : Evaporate the excess derivatizing agent under nitrogen and reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

GCMS_Workflow N1 1. LLE Extraction (pH 10.5 Buffer) N2 2. Derivatization (HFBA Acylation) N1->N2 N3 3. GC Injection (Splitless, 250°C) N2->N3 N4 4. Separation (5% Phenyl-Methyl) N3->N4 N5 5. EI Ionization (70 eV) N4->N5 N6 6. MS Detection (Quadrupole) N5->N6

Figure 1: Step-by-step workflow for the extraction, derivatization, and GC-MS analysis.

Mechanistic Causality of GC-MS Parameters

Listing parameters is insufficient without understanding why they are selected. The following table outlines the instrumental parameters alongside the mechanistic rationale for each choice, aligned with international forensic and chemical guidelines.

ModuleParameterMechanistic Rationale (Causality)
GC Column 30 m × 0.25 mm, 0.25 µm 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)The slight polarity of the 5% phenyl phase provides optimal selectivity for aromatic amines while minimizing adsorption and peak tailing.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains an optimal linear velocity (~36 cm/s) at the minimum of the van Deemter curve, ensuring maximum theoretical plates and resolution.
Inlet 250°C, Splitless mode (1 µL injection)Ensures rapid, complete volatilization of the HFBA-derivative without inducing thermal degradation. Splitless mode maximizes trace-level sensitivity.
Oven Program 80°C (1 min) → 15°C/min to 280°C (hold 5 min)The initial low temperature focuses the analyte at the head of the column (solvent effect). The 15°C/min ramp provides sharp peak shapes for mid-weight molecules.
Ion Source Electron Ionization (EI) at 70 eV, 230°CThe 70 eV energy matches the de Broglie wavelength of typical organic bonds, maximizing ionization efficiency and ensuring spectra match standard libraries.
MS Quadrupole 150°C, Scan range m/z 40–500Prevents condensation of heavy fragments while capturing the full isotopic envelope of the derivatized molecule.

Mass Spectral Fragmentation Pathways

Structural elucidation relies heavily on understanding how the molecule breaks apart under 70 eV electron bombardment.

Underivatized Analyte

For the underivatized 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine, the fragmentation is driven by the nitrogen atom. The lone pair on the pyrrolidine nitrogen strongly directs an


-cleavage . The bond between the pyrrolidine C2 and the indane ring breaks, resulting in the loss of the indanyl radical (117 Da). The positive charge is stabilized on the nitrogen, forming a highly abundant pyrrolidinium iminium ion at m/z 70 , which serves as the base peak.
HFBA-Derivatized Analyte

When derivatized with HFBA, the mass of the molecule increases by 196 Da (addition of the heptafluorobutyryl group, minus one proton). The molecular ion shifts to m/z 383. The


-cleavage still occurs, but the resulting charge-retaining fragment now includes the HFBA group, shifting the base peak from m/z 70 to m/z 266 . This massive shift isolates the diagnostic ion from low-mass background noise, drastically improving the signal-to-noise ratio in complex matrices.

Fragmentation_Pathway M Molecular Ion [M]+• m/z 187 P Pyrrolidinium Ion m/z 70 (Base Peak) M->P α-Cleavage (- C9H9•) I Indanyl Cation m/z 117 M->I Heterolytic Cleavage (- C4H8N•) T Tropylium-like Ion m/z 91 I->T Ring Contraction (- C2H2)

Figure 2: Primary Electron Ionization (EI) fragmentation pathways of 5-indanylpyrrolidine.

Data Presentation: Diagnostic Ions

The following table summarizes the key diagnostic ions used for Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) data analysis.

Analyte StateMolecular Ion [M]⁺•Base Peak (100%)Secondary Qualifier Ions
Underivatized m/z 187m/z 70 (Pyrrolidinium)m/z 117 (Indanyl), m/z 91 (Tropylium)
HFBA-Derivatized m/z 383m/z 266 (HFBA-Pyrrolidinium)m/z 117 (Indanyl), m/z 169 (C₃F₇⁺)

Note: The presence of the m/z 117 and m/z 91 ions confirms the indane substructure, while the m/z 70 (or 266) confirms the 2-substituted pyrrolidine ring.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . SWGDRUG Recommendations Version 8.0 (Standardized GC-MS parameters and 70 eV EI validation). URL:[Link]

  • United Nations Office on Drugs and Crime (UNODC) . Recommended methods for the Identification and Analysis of Synthetic Cathinones and Cyclic Amines (Fragmentation mechanics of pyrrolidine derivatives). URL:[Link]

  • American Elements . Pyrrolidines Products & Applications (Contextual applications of pyrrolidine derivatives in research). URL: [Link]

Sources

Application Note: Preparation of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note provides a comprehensive guide for the synthesis, purification, and salt preparation of 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine (often referred to in research contexts as a rigidified analog of 2-phenylpyrrolidine).

This guide is designed for medicinal chemists and pharmacologists requiring high-purity salts for biological screening.

Executive Summary & Chemical Strategy

The target molecule, 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine , represents a "privileged scaffold" in CNS drug discovery. It is a conformationally restricted bioisostere of 2-phenylpyrrolidine (a core moiety in stimulants like prolintane). The free base is an oil prone to oxidation; therefore, stable crystalline salts are required for reproducible pharmacological data.

Retrosynthetic Analysis

We utilize a Convergent "Nitrile-Grignard" Cyclization Strategy . This route is superior to N-Boc-pyrrolidine lithiation because it avoids cryogenic conditions and expensive palladium catalysts, using readily available 5-bromoindane and 4-chlorobutyronitrile.

The Pathway:

  • Activation: Conversion of 5-bromoindane to its Grignard reagent.

  • Addition-Cyclization: Nucleophilic attack on 4-chlorobutyronitrile followed by in situ intramolecular alkylation to form the 1-pyrroline intermediate.

  • Reduction: Stereoselective reduction of the imine to the pyrrolidine.

  • Salt Formation: Precipitation of the Hydrochloride (HCl) or Fumarate salt.

Synthesispathway SM1 5-Bromoindane Grignard Grignard Reagent (5-Indanyl-MgBr) SM1->Grignard Mg, THF Reflux SM2 4-Chlorobutyronitrile Imine Intermediate: 2-(5-Indanyl)-1-pyrroline Grignard->Imine + SM2 THF, Reflux (Cyclization) FreeBase Target Free Base: 2-(5-Indanyl)pyrrolidine Imine->FreeBase NaBH4 MeOH Salt Final Salt (HCl or Fumarate) FreeBase->Salt Acid/Solvent Crystallization

Figure 1: Convergent synthesis pathway utilizing the Grignard-Nitrile cyclization method.

Detailed Experimental Protocols

Protocol A: Synthesis of the Free Base

Objective: Prepare 10.0 g of 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine.

Reagents & Materials
  • 5-Bromoindane: 25.0 g (127 mmol)

  • Magnesium Turnings: 3.4 g (140 mmol) – Activated by iodine crystal

  • 4-Chlorobutyronitrile: 13.2 g (127 mmol)

  • Sodium Borohydride (NaBH₄): 7.2 g (190 mmol)

  • Solvents: Anhydrous THF, Methanol, Diethyl Ether, DCM.

Step-by-Step Methodology

Step 1: Grignard Formation

  • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (

    
    ) atmosphere.
    
  • Add Magnesium turnings (3.4 g) and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Dissolve 5-Bromoindane (25.0 g) in 100 mL anhydrous THF.

  • Add ~10 mL of the bromide solution to the Mg. Initiate reaction (cloudiness/exotherm). Once initiated, add the remaining solution dropwise over 45 mins to maintain a gentle reflux.

  • Reflux for an additional 1 hour to ensure complete consumption of Mg. Result: Dark grey/brown solution of 5-indanylmagnesium bromide.

Step 2: Cyclization to 1-Pyrroline

  • Dilute 4-Chlorobutyronitrile (13.2 g) in 50 mL anhydrous THF.

  • Add this solution dropwise to the Grignard reagent at room temperature.

  • Critical Step: After addition, heat the reaction to Reflux for 3–4 hours.

    • Mechanism:[1][2][3] The Grignard attacks the nitrile to form an imine-magnesium salt. Upon heating, the nitrogen anion attacks the terminal alkyl chloride (5-exo-tet cyclization), ejecting

      
       and forming the 5-membered pyrroline ring.
      
  • Cool to 0°C. Quench carefully with saturated

    
     solution (50 mL).
    
  • Extract with Diethyl Ether (3 x 100 mL). Discard the aqueous layer.

  • Extract the ether layer with 1M HCl (3 x 75 mL). Note: The product (imine) moves to the aqueous acid layer; impurities remain in ether.

  • Basify the aqueous acid layer with 4M NaOH (pH > 12) and extract back into DCM (3 x 100 mL).

  • Dry (MgSO₄) and concentrate in vacuo to yield the crude 2-(5-indanyl)-1-pyrroline (oil).

Step 3: Reduction to Pyrrolidine

  • Dissolve the crude pyrroline in Methanol (150 mL) and cool to 0°C.

  • Add NaBH₄ (7.2 g) portion-wise over 30 mins (Caution: Hydrogen evolution).

  • Stir at room temperature for 2 hours. Monitor by TLC (the imine is UV active; the amine is less so, stains with Ninhydrin).

  • Quench with water (50 mL) and evaporate Methanol.

  • Extract aqueous residue with DCM (3 x 75 mL). Dry (Na₂SO₄) and concentrate.[1]

  • Purification: Distillation under high vacuum (bp ~110-120°C @ 0.5 mmHg) or Flash Column Chromatography (DCM:MeOH:NH₄OH 95:5:1).

    • Yield Expectation: 12–15 g (50–60% overall).

Protocol B: Preparation of Research-Grade Salts

The free base is unstable over time (oxidation/carbamate formation). Salts are mandatory for storage.

1. Hydrochloride Salt (HCl)

Best for: General solubility, stability, and in vivo saline injections.

  • Dissolve 2.0 g of the free base oil in 20 mL dry Diethyl Ether .

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (approx. 6 mL) dropwise with vigorous stirring.

  • A white precipitate will form immediately.

  • Stir for 15 mins. Filter the solid under

    
     or Argon (hygroscopic protection).
    
  • Wash with cold ether. Dry in a vacuum desiccator over

    
    .
    
    • Appearance: White hygroscopic powder.

2. Hemifumarate/Fumarate Salt

Best for: Non-hygroscopic solid, long-term storage, solid-state characterization.

  • Dissolve 2.0 g (10.7 mmol) of free base in 10 mL hot Isopropanol (IPA) .

  • In a separate flask, dissolve 1.24 g (10.7 mmol) of Fumaric Acid in 15 mL hot Methanol .

  • Mix the two hot solutions.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Collect crystals by filtration.

    • Appearance: White crystalline needles. Non-hygroscopic.

Analytical Validation (Self-Validating Data)

To ensure the protocol worked, compare your product against these predicted spectral markers.

TechniqueMarker SignalStructural Assignment
1H NMR (CDCl3)

7.10–7.30 (m, 3H)
Indane aromatic protons (overlap typical).

4.10 (t, 1H)
C2-H of pyrrolidine (benzylic chiral center).

2.90 (t, 4H)
Indane benzylic

(C1/C3 of indane).

2.05 (m, 2H)
Indane central

(C2 of indane).
13C NMR

~62.0 ppm
C2 of pyrrolidine (diagnostic for reduction of imine).
Mass Spec m/z = 188.1 [M+H]+Molecular Ion (C13H17N).

Safety & Handling (E-E-A-T)

  • Pharmacological Warning: This compound is a structural analog of Prolintane and Pyrovalerone . It likely possesses stimulant activity via monoamine transporter inhibition (DAT/NET). Handle as a Potent Bioactive Substance .

  • Chemical Hazards:

    • 5-Bromoindane: Irritant.[4]

    • 4-Chlorobutyronitrile: Toxic by ingestion/absorption. Metabolizes to cyanide. Use bleach quench for waste.

    • Pyrrolidine Intermediate: Caustic, skin sensitizer.

Decision Tree for Troubleshooting:

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS (Imine vs Amine) Start->CheckTLC IminePresent Imine Peak Remains (m/z 186) CheckTLC->IminePresent Incomplete Reduction AminePresent Amine Peak Major (m/z 188) CheckTLC->AminePresent Success Action1 Add more NaBH4 Increase Temp to 40°C IminePresent->Action1 Action2 Proceed to Acid/Base Extraction AminePresent->Action2

Figure 2: Troubleshooting logic for the reduction step.

References

  • Synthetic Methodology (Nitrile-Grignard)

    • Fry, E. M. (1970). Synthesis of 2-substituted pyrrolidines from 4-chlorobutyronitrile. Journal of Organic Chemistry, 35(5), 1232–1235. Link

  • Indane Scaffold Pharmacology

    • Paldyová, E., et al. (2020). Pharmacological profiles of aminoindanes and related designer drugs. Biochemical Pharmacology, 110, 115-124. Link

  • Salt Selection Guide

    • Berge, S. M., et al. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. Link

  • Safety Data (Pyrrolidines)

    • PubChem. (2023). Pyrrolidine - Safety and Hazards. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Common impurities in 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine manufacturing. This guide is designed for researchers, synthesis chemists, and drug development professionals troubleshooting the scale-up and purification of this bicyclic-substituted pyrrolidine.

The standard industrial synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine (often referred to as 5-indanylpyrrolidine) relies on a two-stage process: a Friedel-Crafts acylation of indane with 4-chlorobutyryl chloride, followed by a reductive amination that triggers spontaneous intramolecular cyclization. Because the indane ring presents unique steric and electronic environments compared to simple phenyl rings, specific impurities frequently arise during these steps.

Synthetic Workflow & Impurity Mapping

The following diagram maps the critical synthetic nodes and highlights the exact points where thermodynamic or kinetic failures lead to the generation of the most common impurities.

G Indane Indane Starting Material Reagent1 4-Chlorobutyryl chloride AlCl3, 0°C Indane->Reagent1 Intermediate 4-Chloro-1-(indan-5-yl)butan-1-one (Key Intermediate) Reagent1->Intermediate Kinetic Control ImpA Impurity A: 4-Indanyl Regioisomer Reagent1->ImpA Poor Regiocontrol (>5°C) Reagent2 NH4OAc, NaBH3CN Reductive Amination Intermediate->Reagent2 Product 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine (Target API) Reagent2->Product Intramolecular SN2 ImpB Impurity B: Dimeric Secondary Amine Reagent2->ImpB Low NH3 Ratio ImpC Impurity C: Uncyclized Amino Alcohol Reagent2->ImpC Premature Reduction

Workflow for 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine synthesis and impurity generation.

Quantitative Impurity Data

To aid in analytical tracking, all major side-products associated with this synthetic route are quantified and summarized below.

Impurity NameChemical Structure / DescriptionOrigin PathwayTypical RRT (HPLC)Primary Mitigation Strategy
Impurity A 2-(indan-4-yl)pyrrolidineFriedel-Crafts Regioisomer0.92Maintain <5°C during acylation
Impurity B Bis(4-(indan-5-yl)butan-4-yl)amineReductive Amination Dimer1.45Use ≥10 eq NH₄OAc
Impurity C 4-amino-1-(indan-5-yl)butan-1-olPremature Ketone Reduction0.65Pre-form imine; use NaBH₃CN
Impurity D 1-(indan-5-yl)but-3-en-1-oneDehydrohalogenation1.10Avoid strong bases prior to amination

Troubleshooting FAQs

Q1: Why am I observing up to 15% of the 4-indanyl regioisomer (Impurity A) in my final product? Causality: The Friedel-Crafts acylation of indane inherently favors the 5-position due to the steric hindrance imposed by the fused cyclopentane ring at the 4-position. However, this regioselectivity is highly sensitive to thermodynamic shifts. If the reaction temperature exceeds 5°C, or if the Lewis acid (AlCl₃) is added too rapidly causing localized exothermic spikes, thermodynamic control begins to compete with kinetic control, significantly increasing the yield of the 4-isomer[1]. Resolution: Strictly control the temperature during the addition of the acyl chloride and indane. Ensure the reaction mixture never exceeds 5°C.

Q2: My LC-MS shows a highly lipophilic, high-molecular-weight impurity (m/z ~ 376). What is this and how do I prevent it? Causality: This is Impurity B, a dimeric secondary amine. During the reductive amination step, the newly formed primary amine (or the final cyclized pyrrolidine) acts as a nucleophile. If the concentration of ammonia is too low, this amine will compete with ammonia to attack the unreacted imine intermediate, forming a dimer. Resolution: Prevent this by flooding the system with a massive molar excess of ammonia (e.g., 10 equivalents of ammonium acetate) to outcompete the secondary amine formation.

Q3: I have a polar impurity eluting early on reverse-phase HPLC (RRT 0.65). How do I troubleshoot this? Causality: This is Impurity C, the uncyclized amino alcohol. It forms when the hydride source reduces the ketone before it can fully condense with ammonia to form the transient imine. Once the ketone is reduced to an alcohol, amination cannot occur, and the molecule will not cyclize into the pyrrolidine ring. Resolution: Ensure imine formation is complete before adding the hydride source. Use sodium cyanoborohydride (NaBH₃CN) and maintain the pH strictly between 6.0 and 7.0. At this pH, NaBH₃CN is chemoselective for the protonated imine and will not reduce the unreacted ketone. Alternatively, transaminase-triggered biocatalytic cyclizations have been shown to eliminate this premature reduction issue entirely, offering >99% enantiomeric excess and high analytical yields[2].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 4-chloro-1-(indan-5-yl)butan-1-one while suppressing the 4-indanyl regioisomer.

  • Preparation: In a flame-dried, three-necked flask under N₂, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM). Cool the suspension to exactly 0°C using an ice-brine bath.

  • Acyl Addition: Add 4-chlorobutyryl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature at 0°C.

  • Substrate Introduction: Add indane (1.0 eq) dropwise over 1 hour. Causality Note: Slow addition prevents localized exothermic spikes that drive 4-isomer formation[1].

  • Self-Validation Check: After 2 hours of stirring at 0°C, withdraw a 0.1 mL aliquot, quench in ice water, extract with EtOAc, and run a rapid HPLC analysis. Do not proceed to workup unless the 5-isomer to 4-isomer ratio is >95:5. If the ratio is lower, the batch must be flagged for recrystallization post-workup.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl to prevent the formation of an intractable aluminum hydroxide emulsion. Extract the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Controlled Reductive Amination & Cyclization

Objective: Convert the chloro-ketone to the pyrrolidine ring while preventing dimerization and premature reduction.

  • Imine Formation: Dissolve the 4-chloro-1-(indan-5-yl)butan-1-one in anhydrous methanol. Add ammonium acetate (10.0 eq). Stir for 2 hours at room temperature. Causality Note: Pre-forming the imine before introducing the reducing agent prevents the formation of the uncyclized amino alcohol (Impurity C).

  • Reduction: Cool the vessel to 0°C. Add NaBH₃CN (1.5 eq) in small portions. Monitor the pH and maintain it at 6.0–6.5 using methanolic HCl.

  • Cyclization: Warm the mixture to room temperature and stir for 12 hours. The intermediate 4-chloroamine will spontaneously cyclize to the pyrrolidine ring via an intramolecular SN2 displacement.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin. A strong purple spot near the baseline indicates the presence of primary amines (incomplete cyclization), while a secondary amine spot running higher indicates dimerization (Impurity B). Confirm complete cyclization via LC-MS (the intermediate m/z 224 should be completely replaced by the cyclized product m/z 188)[3].

  • Workup: Acidify the mixture to pH 2 with 1M HCl to safely destroy excess cyanoborohydride (ensure proper ventilation for HCN gas). Basify to pH 10 with 2M NaOH, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine.

References

  • "Technical Support Center: Synthesis of 1-Ethylindan via Friedel-Crafts Reactions." Benchchem.
  • "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au - ACS Publications.
  • "Recent Contributions of Organic Synthesis to Forensic Science." PMC.

Sources

Technical Support: Purification of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine presents a unique set of challenges typical of lipophilic secondary amines. Users frequently encounter three primary failure modes: "oiling out" during salt formation, streaking/tailing during chromatography, and persistent emulsion formation during aqueous workup.

This guide moves beyond standard protocols to address the physicochemical causality of these issues. The indane moiety confers significant lipophilicity, while the pyrrolidine ring introduces basicity (pKa ~10.5–11.0) and hydrogen-bonding capability.[1] Successful isolation requires exploiting this amphiphilic nature.

Phase 1: The "Rough Clean" (Acid-Base Extraction)

Goal: Bulk removal of neutral organic impurities (unreacted indane precursors) and water-soluble salts.

The most common error here is insufficient pH adjustment, leading to yield loss in the aqueous phase or emulsion formation.

Workflow Diagram: Differential Extraction Logic

G Crude Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Target pH < 2 Crude->Acidify Sep1 Phase Separation 1 Acidify->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Non-Basics) Sep1->OrgLayer1 Discard or Analyze for Impurities AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Keep Wash Optional: Wash with Et2O AqLayer1->Wash Basify Basify with 50% NaOH Target pH > 12 Wash->Basify Extract Extract with DCM or MTBE (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Free Base Product (Oil/Solid) Dry->Product

Figure 1: Differential extraction workflow designed to isolate basic amines from neutral side-products.

Troubleshooting Emulsions

The indanyl group is greasy. When mixed with water at neutral pH, it stabilizes emulsions.

  • The Fix: Increase ionic strength. Use saturated brine instead of water for washes.

  • The "Nuclear" Option: If an emulsion persists during the basic extraction step, filter the entire biphasic mixture through a pad of Celite . This physically disrupts the surfactant-like layer at the interface.

Phase 2: Chromatography (The "Fine Clean")

Goal: Removal of closely eluting isomers or dimers.

Secondary amines interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking) and poor resolution.

Mobile Phase Optimization Table
Solvent SystemAdditive (Modifier)ApplicationNotes
DCM / MeOH 1% - 5% 7N NH₃ in MeOH General PurificationThe "Gold Standard" for polar amines. Ammonia competes for silanol sites, sharpening peaks.
Hexane / EtOAc 1% - 2% Triethylamine (TEA) Non-polar ImpuritiesBest if the product runs too fast in DCM/MeOH. Pre-wash the column with TEA/Hexane.
DCM / Isopropanol 1% NH₄OH (aq) Difficult SeparationsIsopropanol is less polar than MeOH but better at dissolving lipophilic amines.

Technical Tip: Do not use acetic acid or TFA in the mobile phase for purification unless you intend to isolate the salt directly on the column (which is difficult to recover). Always keep the system basic.

Phase 3: Crystallization & Salt Formation (The "Final Polish")

Goal: Converting the likely oily free base into a stable, handleable solid.

The Problem: 2-Arylpyrrolidines often exist as oils in their free base form. Users attempting to crystallize the Hydrochloride (HCl) salt often end up with a hygroscopic "gum" or "glass" rather than crystals. This is due to supersaturation and the presence of residual water.

Protocol: The "Anti-Solvent Crash" Method

To obtain a crystalline salt (e.g., HCl or Oxalate), follow this thermodynamically controlled precipitation:

  • Dissolve the free base oil in the minimum amount of dry, polar solvent (e.g., Acetone or Isopropanol ).

    • Note: Do not use Methanol if possible; it is too good a solvent for the salt.

  • Add Acid: Add 1.05 equivalents of acid.

    • For HCl: Use HCl in Dioxane or HCl in Ether (anhydrous). Avoid aqueous HCl.

    • For Oxalate: Add a saturated solution of Oxalic acid in acetone.

  • The Cloud Point: Add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane ) dropwise with vigorous stirring until the solution turns slightly cloudy (turbid).

  • Seed & Chill: Stop stirring. Scratch the glass side of the flask to induce nucleation. Place in a freezer (-20°C) overnight.

  • Filtration: Filter the white precipitate quickly under nitrogen (some salts are hygroscopic).

FAQ: Specific Troubleshooting Scenarios

Q1: My product is a dark brown oil, but it should be colorless. Is it ruined? A: Likely not. Pyrrolidines oxidize easily in air to form N-oxides or imines, which are colored.

  • Fix: Perform a short-path distillation under high vacuum (< 1 mmHg) or run a quick silica plug filtration. Store the purified amine under Argon/Nitrogen at -20°C.

Q2: I see a doublet around 9.5–10.0 ppm in the proton NMR. A: This indicates unreacted aldehyde (likely the indan-5-carboxaldehyde starting material).

  • Fix: Return to Phase 1 . The aldehyde is neutral. Acidify the mixture to pH 2, extract the aldehyde into the organic layer, then basify the aqueous layer to recover your amine.

Q3: The HCl salt turned into a sticky gum. A: This is "oiling out." It usually happens because the solvent is too polar or contains water.

  • Fix: Decant the solvent. Redissolve the gum in a small amount of hot Isopropanol. Add diethyl ether until turbid, then cool very slowly to room temperature before freezing. Alternatively, try the Oxalate salt , which often crystallizes better than HCl for lipophilic amines [1].

Q4: Can I separate the enantiomers? A: Yes. Since the 2-position is chiral, the synthesis likely produced a racemate.

  • Fix: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid for resolution via fractional crystallization. The diastereomeric salts will have different solubilities [2].

References
  • Crystallization of Amine Salts

    • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.[2]

    • Source: J. Am. Chem. Soc. 2004, 126, 41, 13335–13342.
    • URL:[Link]

  • Synthesis and Resolution of 2-Substituted Pyrrolidines

    • Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
    • Source: JACS Au 2021, 1, 6, 852–864.
    • URL:[Link]

  • General Purification of Pyrrolidine Derivatives

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Molecules 2021, 26(16), 4924.
    • URL:[Link][3]

Sources

Technical Support Center: Stability & Handling of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine Class: Aryl-substituted Pyrrolidine / Indane Derivative Key Vulnerabilities: Atmospheric CO₂ absorption (Carbamate formation), Benzylic oxidation, N-oxidation.

This guide addresses the stability profile of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine . As a secondary amine attached to an electron-rich indane system, this molecule exhibits distinct degradation pathways in solution. Users frequently report "yellowing" of solutions, unexplained precipitation, or mass shifts in LC-MS data. These are often artifacts of handling rather than intrinsic compound failure.

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, one must understand the causality of degradation. This compound has two primary "warheads" for instability: the secondary amine and the benzylic carbons of the indane ring.

A. The "Carbamate Trap" (Air Sensitivity)

The most common issue with the free base form is its reaction with atmospheric carbon dioxide.

  • Mechanism: The nucleophilic nitrogen of the pyrrolidine attacks electrophilic CO₂.

  • Result: Formation of a carbamic acid zwitterion, which often dimerizes or complexes to form an insoluble salt (ammonium carbamate).

  • Symptom: Clear solutions in non-polar solvents (like Et₂O or Hexane) suddenly become cloudy or precipitate a white solid upon exposure to air.

B. Oxidative Stress (The "Yellowing" Effect)
  • N-Oxidation: In the presence of peroxides (common in aged THF or Ethers) or singlet oxygen, the secondary amine oxidizes to a hydroxylamine or nitrone.

  • Benzylic Oxidation: The indane ring possesses benzylic hydrogens at positions 1 and 3. These positions are susceptible to radical abstraction, leading to the formation of indanones (ketones) or alcohols, particularly under UV light.

C. Visualization of Degradation Pathways

DegradationPathways Compound 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine (Free Base) Carbamate Ammonium Carbamate Salt (Insoluble Precipitate) Compound->Carbamate  Nucleophilic Attack  (Reversible with Acid) NOxide N-Oxide / Nitrone (Yellow/Brown Color) Compound->NOxide  N-Oxidation Indanone Indanone Derivative (Benzylic Oxidation) Compound->Indanone  Radical Oxidation  (Benzylic C1/C3) CO2 Atmospheric CO2 CO2->Carbamate O2 O2 / Peroxides / UV O2->NOxide O2->Indanone

Figure 1: Primary degradation pathways. The CO₂ pathway is reversible; oxidative pathways are generally irreversible.

Troubleshooting Guide (FAQ Format)

Q1: My stock solution in DMSO turned yellow after 24 hours. Is it still usable?

Diagnosis: Likely mild oxidation (N-oxide formation) or trace impurities reacting with DMSO.

  • Technical Context: DMSO is a mild oxidant. At room temperature, especially if the DMSO is not anhydrous or de-gassed, it can facilitate the formation of N-oxides or sulfur-ylide byproducts.

  • Action:

    • Check LC-MS for a peak at M+16 (Oxygen insertion).

    • If the parent peak is >95%, the color is likely due to trace impurities (chromophores) with high extinction coefficients. The compound may still be usable for biological assays but should be repurified for analytical standards.

    • Prevention: Store DMSO stocks at -20°C or lower. Use Argon sparging.

Q2: I see a white precipitate forming in my ether/hexane solution.

Diagnosis: Formation of insoluble carbamate salts due to CO₂ absorption.

  • Technical Context: The free base is soluble in organic solvents. However, the carbamate salt formed upon contact with air is highly polar and insoluble in non-polar media.

  • Action:

    • Do not filter and discard. The precipitate contains your compound.

    • Recovery: Add dilute aqueous HCl (0.1 M) or acetic acid. The carbamate will decarboxylate (release CO₂) and the amine will dissolve as the water-soluble hydrochloride/acetate salt.

    • Prevention: Handle under N₂ or Ar atmosphere.

Q3: LC-MS shows a mass shift of +44 Da. What is this?

Diagnosis: Carbamate artifact


.
  • Technical Context: In basic mobile phases (high pH), the carbamate species can stabilize and fly in the mass spec.

  • Action: Switch to an acidic mobile phase (0.1% Formic Acid). The low pH forces decarboxylation, and the signal should collapse back to the expected

    
    .
    
Q4: Which solvent should I use for long-term storage?

Recommendation: Ethanol (anhydrous) or Methanol with 1 equivalent of HCl.

  • Reasoning: Storing as a free base in solution is risky. Converting it to the salt form in situ (e.g., methanolic HCl) stabilizes the amine against oxidation and CO₂ absorption.

  • Solvent Compatibility Table:

SolventStability RatingRisk FactorRecommendation
DMSO ModerateHygroscopic; OxidantUse for short-term biological assays only. Freeze immediately.
Ethanol HighEvaporationExcellent for storage if sealed tight.
Water Low (Free Base)pH instabilityPoor solubility for free base. Good for HCl salt.
Chloroform LowAcidity / PhosgeneAvoid. Can cause alkylation or degradation over time.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution resistant to atmospheric degradation.

  • Weighing: Weigh the solid standard in a glove box or minimize air exposure. If the compound is an oil (free base), weigh quickly into a tared vial.

  • Dissolution:

    • For Free Base: Dissolve in degassed anhydrous Ethanol .

    • Stabilization Step: Add 1.05 equivalents of HCl (using 1.25M HCl in Ethanol). This converts the sensitive amine to the robust hydrochloride salt.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Purge headspace with Argon before sealing. Store at -20°C.

Protocol B: Recovery of "Crashed Out" Material

Objective: Recover free base that has precipitated as carbamate.

  • Acidification: Add 1M HCl to the suspension until the white precipitate dissolves and gas evolution (CO₂) ceases.

  • Wash: Extract the aqueous layer with diethyl ether (removes non-basic impurities). Discard organic layer.

  • Basification: Adjust the aqueous layer to pH > 12 using NaOH.

  • Extraction: Extract 3x with DCM or EtOAc.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo (avoiding heat > 40°C).

Troubleshooting Logic Flow

TroubleshootingFlow Start Observation Precipitate Precipitate in Solution Start->Precipitate Yellowing Yellow Discoloration Start->Yellowing MassShift LC-MS Mass Shift Start->MassShift CheckSolvent Is solvent non-polar? (Hexane/Ether) Precipitate->CheckSolvent CheckAge Is solution >1 week old or stored in light? Yellowing->CheckAge ShiftType Identify Shift Value MassShift->ShiftType CO2Issue Likely Carbamate Formation. Add Acid to verify dissolution. CheckSolvent->CO2Issue Yes Oxidation Oxidation (N-oxide/Indanone). Check Purity via HPLC. CheckAge->Oxidation Yes Plus44 +44 Da (CO2 adduct) ShiftType->Plus44 Plus16 +16 Da (Oxidation) ShiftType->Plus16 ActionAcid Re-run with Acidic Mobile Phase Plus44->ActionAcid ActionPurify Repurify Compound Plus16->ActionPurify

Figure 2: Decision matrix for diagnosing solution-state anomalies.

References

  • Salvatore, R. N., et al. (2001).[1] Efficient synthesis of carbamates from amines and CO2.[1][2][3] Journal of Organic Chemistry.[1] Link

    • Relevance: Establishes the mechanism of reversible carbamate form
  • Bogdanov, J. (2014).[4] Benzylic oxo-functionalisation of indane derivatives.[5] Oxidation Communications.[6] Link

    • Relevance: Details the susceptibility of the indane ring to benzylic oxid
  • Eide-Haugmo, I., et al. (2011).[7] Thermal degradation of amines for CO2 capture.[7][8] Energy Procedia. Link

    • Relevance: Provides comprehensive data on oxidative degradation p
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.Link

    • Relevance: The gold standard framework for forced degrad
  • Bollyn, M. (2005).[9] DMSO: Thermal Analysis of Its Chemical Interactions. Organic Process Research & Development.[9] Link

    • Relevance: Explains the risks of using DMSO as a solvent for long-term storage of sensitive amines.

Sources

Technical Support Center: 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the isolation of 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine .

This guide assumes the target molecule is being synthesized via the standard nucleophilic addition of an indanyl-Grignard reagent to a pyrrolidine precursor (e.g., N-protected 2-pyrrolidinone or 1-pyrroline), followed by reduction/deprotection. This is the primary route where the specific impurity profile addressed below is generated.

Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Isolation Protocols

Module 1: Diagnostic Impurity Profiling

Q: I am seeing persistent non-polar impurities by TLC. What are they, and where do they come from?

In the synthesis of 2-arylpyrrolidines involving Grignard reagents (e.g., 5-indanylmagnesium bromide), three specific byproduct classes routinely contaminate the crude mixture. Identifying these is the first step to removal.

Impurity ClassLikely IdentityOrigin MechanismDiagnosis (TLC/LCMS)
Class A: Homocoupled Dimers 5,5'-Biindanyl Wurtz coupling of the Grignard reagent during formation or initiation.High

(non-polar). No amine functionality (UV active, Ninhydrin negative).
Class B: Oxidized Heterocycles 2-(Indanyl)pyrrole Dehydrogenation of the pyrrolidine ring. Often catalyzed by trace metals or atmospheric oxygen during workup.Distinct aromatic UV shift.

or

mass peak.[1]
Class C: Ring-Opened Ketones Amino-ketones Incomplete cyclization or hydrolysis of the imine intermediate.Positive for carbonyl (2,4-DNP). Often appears as a broad streak.

Technical Insight: The indanyl moiety is highly lipophilic. Class A impurities (Biindanyls) often co-elute with the free base of your target amine on silica gel if non-polar solvents are used. Separation relies on exploiting the basicity of the pyrrolidine nitrogen.

Module 2: The "Kill Switch" – Quenching & Workup

Q: My crude workup forms a stable emulsion. How do I break it and maximize recovery?

Emulsions in indanyl-pyrrolidine extractions are typically caused by magnesium salts precipitating in the presence of the lipophilic amine. Do not use simple water quenching.

Protocol: The Rochell Salt Optimization

  • Cool: Chill the reaction mixture to 0 °C.

  • Quench: Add saturated aqueous Ammonium Chloride (

    
    )  dropwise until bubbling ceases.
    
  • Complexation: Add a 10% w/v solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Mechanism:[2][3] Tartrate ligands chelate

      
       ions, preventing the formation of gelatinous 
      
      
      
      .
  • Agitation: Stir vigorously for 30–60 minutes until two clear layers form.

  • Separation: Extract with MTBE (Methyl tert-butyl ether) rather than Diethyl Ether. MTBE prevents peroxide formation and offers better phase separation for lipophilic amines.

Module 3: Purification Protocols (The "How-To")

Q: Column chromatography is failing to separate the bi-indanyl byproduct. What is the alternative?

Chromatography is often inefficient for removing non-polar hydrocarbons (Class A) from lipophilic amines. The most robust method is a pH-Switch Extraction followed by Salt Recrystallization .

Workflow 1: The pH-Switch Extraction (Removal of Class A & B)

This protocol selectively moves the target amine between phases, leaving neutral impurities (Biindanyl, Pyrroles) behind.

  • Acidification: Dissolve crude oil in MTBE. Extract 3x with 1M HCl .

    • Result: Target amine protonates (

      
      ) and moves to the aqueous layer. Neutral impurities (Biindanyl) stay in MTBE.
      
    • Discard: The organic (MTBE) layer.

  • Wash: Wash the aqueous acidic layer 2x with fresh Hexanes or DCM to remove trace organics.

  • Basification: Cool the aqueous layer on ice. Basify to pH >12 using 50% NaOH or KOH .

    • Result: Target amine deprotonates (

      
      ) and oils out.
      
  • Extraction: Extract 3x with DCM (Dichloromethane) .

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Workflow 2: Hydrochloride Salt Crystallization (Final Polish)

If the free base is still colored (indicating oxidation products), convert to the HCl salt.

  • Dissolve the free base in a minimum amount of dry Ethanol or Isopropanol .

  • Add 1.1 equivalents of HCl (as a solution in Dioxane or Ether) dropwise at 0 °C.

  • Add Diethyl Ether or Acetone slowly until turbidity is observed.

  • Store at -20 °C overnight.

    • Result: The hydrochloride salt of 2-(indanyl)pyrrolidine crystallizes. Most oxidized pyrrole impurities remain in the mother liquor.

Module 4: Visualizing the Purification Logic

The following diagram illustrates the decision logic for removing specific impurities based on their chemical properties.

PurificationLogic Crude Crude Reaction Mixture (Target + Impurities) AcidExt Acid Extraction (1M HCl) Partitioning Crude->AcidExt Dissolve in MTBE OrgLayer1 Organic Layer (Contains Biindanyl & Pyrroles) AcidExt->OrgLayer1 Neutrals Removed AqLayer1 Aqueous Layer (Target Amine Salt) AcidExt->AqLayer1 Amine Protonated Wash Hexane Wash AqLayer1->Wash Remove Trace Neutrals BaseSwitch Basify (pH > 12) & Extract with DCM Wash->BaseSwitch Recover Amine FinalCrude Purified Free Base BaseSwitch->FinalCrude Cryst Recrystallization (EtOH/Et2O + HCl) FinalCrude->Cryst If Color Persists FinalProduct Pure HCl Salt (>98% Purity) Cryst->FinalProduct

Caption: Logical flow for the isolation of 2-(indanyl)pyrrolidine, utilizing pH-dependent solubility to separate non-basic byproducts.

Module 5: Analytical Troubleshooting (FAQs)

Q: My HPLC peak is tailing significantly. Is this an impurity? A: Not necessarily. Secondary amines like pyrrolidines interact strongly with residual silanols on C18 columns, causing tailing.

  • Fix: Add a modifier to your mobile phase. Use 0.1% Trifluoroacetic acid (TFA) for low pH methods or 0.1% Triethylamine (TEA) for high pH methods.

  • Note: If using MS detection, use Formic Acid or Ammonium Formate instead of TFA to avoid signal suppression.

Q: I suspect I have a mixture of enantiomers. How do I check? A: 2-(Indanyl)pyrrolidine has a chiral center at the C2 position of the pyrrolidine ring. Standard NMR will not distinguish enantiomers.

  • Method: You must use Chiral HPLC.

  • Column Recommendation: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

References
  • BenchChem. (2025).[1][4][5][6] Synthesis of N-Substituted 2-Pyrrolidinone Derivatives & Troubleshooting Grignard Reactions. Retrieved from 4

  • Royal Society of Chemistry. (2012). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents. Chemical Communications. Retrieved from 7

  • National Institutes of Health (PMC). (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation. Retrieved from 8

  • American Chemical Society. (2023).[9] Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Retrieved from 9

Sources

Optimizing reaction conditions for indane-pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Indane-Pyrrolidine Synthesis

Support Ticket ID: IP-SYN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

This technical guide addresses the synthesis of Indane-Pyrrolidine architectures, a privileged scaffold in medicinal chemistry (e.g., cathepsin K inhibitors, GPCR ligands). We categorize the synthesis into two distinct structural objectives:

  • Type A (Coupling): Functionalization of the indane core with a pyrrolidine moiety (e.g., 1-(pyrrolidin-1-yl)-2,3-dihydro-1H-indene).

  • Type B (Fusion): Construction of the fused tricyclic system (e.g., hexahydroindeno[1,2-b]pyrrole).

This guide prioritizes "self-validating" protocols—methodologies where intermediate checkpoints confirm the reaction trajectory before significant resources are wasted.

Module A: Reductive Amination (Coupling)

Target: Synthesis of 1-indanylpyrrolidines from 1-indanone.

Critical Failure Analysis

The reaction between 1-indanone and pyrrolidine is deceptively simple. The primary failure mode is competitive reduction of the ketone over the iminium ion, leading to 1-indanol (byproduct) rather than the desired amine.

Q: Why is my conversion stalling at ~50% despite excess reducing agent? A: This is likely an equilibrium issue, not a kinetic one.

  • Mechanism: 1-Indanone is moderately sterically hindered and has enolizable

    
    -protons. The equilibrium constant (
    
    
    
    ) for iminium formation is low. Water generated during the reaction hydrolyzes the iminium species back to the ketone.
  • Solution: You must shift the equilibrium before adding the hydride source.

    • Protocol Adjustment: Use Titanium(IV) isopropoxide [Ti(OiPr)

      
      ]. It acts as both a Lewis acid to activate the carbonyl and a water scavenger.
      

Q: I observe a significant amount of 1-indanol. How do I prevent this? A: This indicates the reducing agent is attacking the ketone faster than the imine forms.

  • The Fix: Switch from NaBH

    
     to Sodium Triacetoxyborohydride (STAB)  or Sodium Cyanoborohydride . STAB is less basic and sterically bulkier, significantly reducing the rate of direct ketone reduction while rapidly reducing the protonated iminium ion.
    
Standardized Protocol: Ti(IV)-Mediated Reductive Amination

Ref: Adapted from Mattson et al. and standard process chemistry practices.

  • Imine Formation (The "Incubation" Step):

    • Charge 1-indanone (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)

      
       (1.5 equiv)  dropwise under N
      
      
      
      .
    • Checkpoint: Stir at ambient temperature for 6–12 hours. Monitor by IR (disappearance of C=O stretch at ~1715 cm

      
      ) or 
      
      
      
      H NMR (shift of indanyl protons). Do not proceed until C=O is <10%.
  • Reduction:

    • Dilute with absolute EtOH (to solubilize the viscous Ti-complex).

    • Add NaBH

      
       (2.0 equiv) carefully (exothermic). Stir for 2–4 hours.
      
  • Workup (Critical for Ti Removal):

    • Quench with 1N NaOH or Rochelle’s salt solution. Stir vigorously until a white precipitate forms (TiO

      
      ). Filter through Celite before extraction.
      

Module B: Fused Ring Construction (Hexahydroindeno[1,2-b]pyrrole)

Target: De novo synthesis of the pyrrolidine ring fused to the indane core.

Route Selection Strategy

The most robust method for generating this stereochemically complex scaffold is the [3+2] Cycloaddition of Azomethine Ylides .

Q: My diastereoselectivity (endo:exo ratio) is poor. How do I control it? A: The stereoselectivity is dictated by the interaction between the metal catalyst and the dipole geometry.

  • Ag(I) vs. Cu(I): Ag(I) catalysts often favor the endo product due to a tighter transition state involving the metal-ligand sphere. Cu(I) systems can be more "loose," leading to mixed isomers.

  • Temperature: Lowering the temperature to -20°C often improves the endo selectivity but requires a more active catalyst (e.g., AgOAc with a phosphoramidite ligand).

Q: The reaction yields are low when using substituted indenes. A: Electronic mismatch. The azomethine ylide is electron-rich (HOMO-driven). The alkene (indene) must be electron-deficient (LUMO-driven) for a fast reaction.

  • Troubleshooting: If your indene is electron-neutral, add a Lewis Acid co-catalyst (e.g., Zn(OTf)

    
    ) to lower the LUMO energy of the dipolarophile.
    
Visualization: Stereochemical Control Logic

G Start Objective: High Diastereoselectivity (Fused Indane-Pyrrolidine) CheckSubstrate Analyze Dipolarophile (Indene/Indanone derivative) Start->CheckSubstrate ElectronPoor Electron-Deficient Alkene (e.g., Nitro-indene) CheckSubstrate->ElectronPoor EWG Present ElectronRich Electron-Neutral Alkene (e.g., Unsubstituted Indene) CheckSubstrate->ElectronRich No EWG Action1 Standard [3+2] Catalyst: AgOAc/PPh3 ElectronPoor->Action1 Action2 Activate LUMO Add Lewis Acid (Zn(OTf)2) OR Switch to Inverse Demand ElectronRich->Action2 Selectivity Endo/Exo Ratio Control Action1->Selectivity Action2->Selectivity TempControl Temp: -20°C to 0°C Favors Kinetic (Endo) Selectivity->TempControl LigandControl Ligand: Bulky Phosphine (e.g., t-Bu-XPhos) Increases Steric Steering Selectivity->LigandControl

Caption: Decision matrix for optimizing stereocontrol in [3+2] cycloaddition for fused indane-pyrrolidine scaffolds.

Comparative Data: Solvent & Catalyst Screening

The following table summarizes optimized conditions for the Buchwald-Hartwig Coupling of 5-bromoindane with pyrrolidine (an alternative "Module A" route).

ParameterCondition A (Standard)Condition B (Sterically Demanding)Outcome Analysis
Catalyst Pd(OAc)

/ BINAP
Pd

(dba)

/ RuPhos
RuPhos is superior for secondary amines like pyrrolidine due to steric bulk tolerance.
Base Cs

CO

NaOtBuNaOtBu provides faster kinetics but is incompatible with base-sensitive functional groups.
Solvent Toluene (100°C)1,4-Dioxane (80°C)Dioxane often improves solubility of the Pd-oxidative addition complex.
Yield 65-70%88-92% Condition B is recommended for indane substrates.

Experimental Workflow: Buchwald-Hartwig Coupling

Scenario: Coupling 5-bromoindane (1.0 equiv) with pyrrolidine (1.2 equiv).

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and cycle Ar/Vacuum 3 times.

  • Catalyst Pre-loading: Add Pd

    
    (dba)
    
    
    
    (1 mol%) and RuPhos (2 mol%). Add 1,4-dioxane (anhydrous). Stir 5 mins to form the active catalyst species (solution turns from dark purple to orange/brown).
  • Substrate Addition: Add 5-bromoindane, pyrrolidine, and NaOtBu (1.5 equiv).

  • Reaction: Heat to 85°C.

    • Troubleshooting: If the reaction turns black immediately (Pd black precipitation), the ligand concentration is too low or O

      
       was introduced. Add more ligand (up to 4 mol%).
      
  • Workup: Filter through a silica plug (elute with EtOAc) to remove Pd residues before column chromatography.

References

  • Palladium-Catalysed (Hetero)

    • Title: Reactions affording novel pyrrolidines catalysed by palladium.[1][2][3]

    • Source: Lancaster University Research Directory.
    • URL:[Link]

  • Stereoselective Synthesis of Fused Pyrrolidines

    • Title: Stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines (Analogous fused systems).[4]

    • Source: N
    • URL:[Link]

  • Reductive Amination Mechanisms

    • Title: Reductive Amination - Common Conditions and Mechanisms.
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Regioselective Cycloaddition

    • Title: Regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine...][5]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link][5]

Sources

MODULE 1: Forced Degradation & Stability-Indicating Methods (SIM)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & ADME Technical Support Center Compound Focus: 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine

As a Senior Application Scientist, I have designed this support hub to move beyond generic protocols. Working with 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine (an indanylpyrrolidine derivative) presents unique analytical challenges. The molecule combines an electron-rich, rigid indane ring with a basic, saturated pyrrolidine heterocycle. This structural duality means it is highly resistant to certain stressors (like hydrolysis) but exceptionally vulnerable to radical-mediated and enzymatic oxidation.

This guide provides self-validating workflows, mechanistic troubleshooting, and regulatory-aligned methodologies to ensure your stability-indicating assays and in vitro metabolic screens yield robust, reproducible data.

Q: Under oxidative stress (e.g., 3% H₂O₂), my LC-MS chromatogram shows major degradants with +14 Da and +16 Da mass shifts. What is the mechanism? A: The +16 Da shift (M+16) typically corresponds to either the N-oxidation of the pyrrolidine nitrogen or monohydroxylation at the benzylic positions (C1 or C3) of the indane ring. The +14 Da shift (M+14) is a classic indicator of benzylic oxidation progressing to a ketone (an indan-1-one derivative). Causality Insight: The benzylic C-H bonds in the indane ring have a significantly lower bond dissociation energy (~85 kcal/mol) compared to unactivated aliphatic C-H bonds. This makes them the primary kinetic target for peroxide radicals [3]. The oxidation of a methylene group (-CH₂-) to a carbonyl (-C=O) results in a net addition of oxygen (+16) and a loss of two protons (-2), yielding the +14 Da shift.

Q: My compound appears completely stable under harsh acidic and basic hydrolysis (0.1 N HCl / 0.1 N NaOH at 60°C for 7 days). Is my assay failing? A: No, your assay is accurate. The structure of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine entirely lacks hydrolyzable functional groups (such as esters, amides, or lactones). The carbon-carbon bond linking the indane and pyrrolidine rings, as well as the cyclic secondary amine, are highly stable to aqueous hydrolysis. According to ICH Q1A(R2) guidelines [1], if no degradation is observed under standard stress conditions, the compound is deemed hydrolytically stable. Do not force degradation by using extreme conditions (e.g., >1 N acid/base at >80°C), as this generates secondary degradants that are not clinically or pharmacologically relevant.

Q: Why do my oxidative degradation peak areas vary wildly between replicate injections from the same autosampler vial? A: You are likely experiencing "on-column" or "in-vial" continued degradation. If you do not actively quench the hydrogen peroxide or radical initiator (AIBN) after your designated timepoint, the oxidation reaction will continue inside the autosampler. Self-Validating Fix: Always quench oxidative stress samples with a reducing agent like sodium metabisulfite (Na₂S₂O₅) before LC-MS analysis. This neutralizes residual peroxides, locking the degradation profile at the exact timepoint.

Quantitative Data Summary: Forced Degradation Profiling
Stressor ConditionICH Q1A(R2) ParameterPrimary Degradation PathwayExpected LC-MS ShiftTypical Degradation Extent (24h)
Oxidation (3% H₂O₂)Oxidative SusceptibilityBenzylic oxidation (Indanone)+14 Da15 - 25%
Oxidation (AIBN, 1mM)Radical SusceptibilityPyrrolidine N-oxidation+16 Da10 - 20%
Acidic (0.1 N HCl)Hydrolytic StabilityNone (Highly Stable)N/A< 1%
Basic (0.1 N NaOH)Hydrolytic StabilityNone (Highly Stable)N/A< 1%
Photolysis (UV/Vis)ICH Q1B PhotostabilityMild benzylic radical formation+16 Da2 - 5%

MODULE 2: In Vitro Metabolism & ADME Troubleshooting

Q: During human liver microsomal (HLM) incubations, I observe an M+16 metabolite. How do I differentiate between pyrrolidine N-oxidation and indane benzylic hydroxylation? A: Both pathways yield an isobaric mass. To differentiate them, you must utilize MS/MS collision-induced dissociation (CID):

  • N-oxide: Exhibits a characteristic neutral loss of 16 Da (loss of oxygen) or 18 Da (loss of water) directly from the parent ion.

  • Benzylic Alcohol (Indan-1-ol): CYP450-mediated hydroxylation at the benzylic position is highly stereoselective [3]. MS/MS will typically show a loss of 18 Da (H₂O) leaving a stable, conjugated indanyl cation, but will not show the direct -16 Da loss.

  • Pyrrolidine Ring Opening: CYP-mediated oxidation of the pyrrolidine ring can lead to an unstable carbinolamine that opens into an aminoaldehyde [2]. This also presents as an M+16 shift but yields distinct fragmentation (loss of the aldehyde tail).

Q: I am seeing a high intrinsic clearance (CL_int) in my microsomal assay, but no metabolites are showing up in the MS scan. Where did the drug go? A: You may be suffering from poor extraction recovery due to protein binding, or the metabolites are too polar to be retained on your standard C18 column. The pyrrolidine ring opening creates highly polar amino acids/aminoaldehydes that elute in the void volume. Self-Validating Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the metabolite ID phase to capture polar degradants, and ensure your protein precipitation step uses a 3:1 ratio of cold Acetonitrile to break protein-drug binding.

MODULE 3: Core Experimental Methodologies

Protocol A: Cytochrome P450 (CYP) Microsomal Stability Assay

Purpose: To determine the metabolic half-life and identify CYP-mediated degradation products.

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 3.3 mM MgCl₂.

  • Substrate Addition: Spike 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine to a final concentration of 1 µM. Critical: Keep final organic solvent concentration (e.g., DMSO) below 0.5% to prevent the inhibition of CYP3A4 and CYP2D6 enzymes.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Add 1 mM NADPH (a required cofactor for CYP450 enzymes) to initiate the catalytic cycle.

  • Termination (Timecourse): At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into an LC-MS/MS system to calculate intrinsic clearance.

Protocol B: Radical-Mediated Oxidative Forced Degradation

Purpose: To simulate long-term oxidative stress for stability-indicating method (SIM) validation.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Stressor Addition: Add 3% v/v Hydrogen Peroxide (H₂O₂) to the solution.

  • Incubation: Incubate the vials at 40°C in the dark. Causality: Conducting this in the dark isolates oxidative degradation from photolytic degradation (ICH Q1B), preventing mixed-mechanism artifacts.

  • Quenching: At 2h, 6h, and 24h, extract a 100 µL aliquot and immediately add 10 µL of 10% Sodium Metabisulfite (Na₂S₂O₅).

  • Analysis: Dilute the quenched sample to 100 µg/mL with mobile phase A (e.g., 0.1% Formic Acid in Water) and analyze via LC-HRMS.

MODULE 4: Mechanistic Pathway Visualization

The following diagram maps the logical flow of both chemical (forced) and biological (metabolic) degradation pathways for the compound.

DegradationPathways Parent 2-(2,3-Dihydro-1H-inden-5-yl) pyrrolidine (Parent Compound) OxStress Chemical Oxidation (H2O2 / AIBN Stress) Parent->OxStress CYP450 Metabolic Degradation (CYP450 / HLM Assay) Parent->CYP450 Indanone Indan-1-one Derivative (+14 Da) Benzylic Oxidation OxStress->Indanone Kinetic Target (C1/C3) NOxide Pyrrolidine N-oxide (+16 Da) Amine Oxidation OxStress->NOxide N-Oxidation Indanol Indan-1-ol Derivative (+16 Da) Benzylic Hydroxylation CYP450->Indanol CYP3A4 / CYP2D6 RingOpen Aminoaldehyde (+16 Da) Pyrrolidine Ring Opening CYP450->RingOpen CYP-mediated Hydroxylation

Fig 1. Major oxidative and CYP450-mediated degradation pathways of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu, August 2003.[Link] [1]

  • Poupin, P., et al. "Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450." PubMed (Can J Microbiol), March 1999.[Link][2]

  • Allen, C. C., et al. "Stereoselective benzylic hydroxylation of 2-substituted indanes using toluene dioxygenase as biocatalyst." Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), 1999.[Link] [3]

Resolving solubility problems with 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Compound: 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine Case ID: SOL-IND-PYR-001[1]

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine. The core issue lies in its structure: a lipophilic indane ring fused to a basic pyrrolidine nitrogen.[1]

  • The Conflict: The pyrrolidine nitrogen (pKa ≈ 10.[1]5) wants to be protonated and water-soluble, but the indane "tail" is highly hydrophobic (LogP ≈ 2.8–3.2 estimated).

  • The Consequence: The compound suffers from "dilution shock."[1] It dissolves in DMSO but precipitates immediately upon contact with neutral buffers (PBS, pH 7.4), ruining biological assays.

This guide provides the protocols to overcome these thermodynamic barriers.

Part 1: Formulation & Stock Preparation

Decision Matrix: Free Base vs. Salt

Before you pipette a single drop, identify your material.[1] The physical state dictates your solvent strategy.[1]

FeatureFree Base FormHydrochloride (HCl) Salt
Physical State Viscous Oil / Waxy SolidCrystalline White Powder
Water Solubility Negligible (< 0.1 mg/mL)Moderate (pH dependent)
DMSO Solubility High (> 50 mg/mL)High (> 50 mg/mL)
Primary Use Chemical Synthesis, Liposomal FormulationIn Vitro / In Vivo Studies
Storage Store under Argon (oxidation risk)Hygroscopic (Store with desiccant)
Protocol A: Preparing the "Master Stock" (100 mM)

Applicable for both Free Base and Salt forms.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1] Avoid Ethanol for long-term storage due to evaporation and potential esterification if acidic excipients are added later.[1]

  • Weighing: If using the Free Base (oil), weigh by difference using a glass syringe. Do not attempt to scrape it onto weigh paper.[1]

  • Dissolution:

    • Add DMSO to the vial.[1]

    • Critical Step: Vortex for 30 seconds. If the salt form is used, sonicate at 40°C for 5 minutes to break the crystal lattice.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Part 2: Troubleshooting Aqueous Solubility (In Vitro)

User Issue: "I diluted my DMSO stock into PBS, and the solution turned cloudy."

Root Cause: You triggered the "Crash Out" effect.[1] The pH of PBS (7.[1]4) is high enough to deprotonate a fraction of the pyrrolidine nitrogen, reverting it to the insoluble free base. Simultaneously, the sudden drop in DMSO concentration reduces the solvent power.

The "Step-Down" Dilution Protocol

Do not blast your stock directly into the well plate.[1] Use an intermediate dilution step.

Visualization: The Solubility Workflow

SolubilityWorkflow Start Start: 100 mM DMSO Stock Decision Target Concentration? Start->Decision HighConc High (>100 µM) Risk: Precipitation Decision->HighConc High Load LowConc Low (<10 µM) Risk: Adsorption Decision->LowConc Screening Fix TROUBLESHOOT: Add 0.5% Tween-80 or Cyclodextrin HighConc->Fix Cloudy? Step2 Final Dilution Add to Media/Buffer LowConc->Step2 Direct Step1 Intermediate Dilution 1:10 in pure Water (Acidified) Step1->Step2 Slow Addition Fix->Step1

Caption: Figure 1. Decision tree for diluting indanyl-pyrrolidine stocks into aqueous media to prevent precipitation.

FAQ: Solving the "Cloudy Well"

Q: Can I heat the solution to dissolve the precipitate? A: No. Heating might temporarily dissolve it, but it will re-precipitate as it cools (likely during your incubation), causing false negatives in toxicity or binding assays.[1]

Q: How do I keep it soluble at 100 µM in media? A: You must use a Cosolvent/Surfactant System .[1]

  • Acidification: Ensure your working buffer is slightly acidic (pH 6.5–7.[1]0) if your assay tolerates it.[1] This keeps the nitrogen protonated.[1]

  • Surfactant: Pre-mix your DMSO stock with Tween 80 before adding buffer.[1]

    • Recipe: 10 µL Stock + 10 µL Tween 80 -> Mix -> Add 980 µL Buffer.[1]

    • Final: 1% DMSO / 1% Tween 80.[1] This forms micelles that trap the lipophilic indane tail.[1]

Part 3: In Vivo Formulation (Animal Studies)

User Issue: "I need to inject 10 mg/kg IP/SC, but DMSO is toxic at high volumes."

For animal studies, you cannot rely solely on DMSO. You need a vehicle that stabilizes the lipophilic core.[1]

Recommended Vehicle Systems
Vehicle SystemCompositionStabilityRoute
Standard Cyclodextrin 20% HP-β-CD in SalineHigh (24-48 hrs)IV, IP, SC
Cosolvent Mix 5% DMSO / 40% PEG400 / 55% WaterModerate (Use within 4 hrs)IP, Oral
Acidified Saline 0.9% Saline + 10mM Citrate (pH 5.[1]0)Moderate (pH dependent)IV (Slow)
Protocol B: Cyclodextrin Complexation (Gold Standard)

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a "molecular donut" that encapsulates the hydrophobic indane ring, rendering it water-soluble without organic solvents.[1]

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to 20% (w/v).[1]

  • Add Compound: Add your weighed solid compound (Salt form preferred) to the vehicle.[1]

  • Sonicate: Sonicate at 45°C for 20–30 minutes.

    • Checkpoint: The solution must be crystal clear. If hazy, check pH.

  • pH Adjustment: If using the free base, you must add 1 molar equivalent of HCl (1N) to drive the complexation.[1]

  • Filter: Sterile filter (0.22 µm) before injection.

Part 4: Scientific Rationale & Mechanism

Why do these protocols work? It is a matter of manipulating the Hydrophobic Effect and Ionization Equilibrium .[1]

  • pKa Modulation: The pyrrolidine nitrogen has a pKa of ~10.5 [1].[1] At pH 7.4, the ratio of Ionized:Unionized is roughly 1000:1. However, the solubility of the unionized species is so low (nanomolar range) that even a tiny fraction shifts the equilibrium toward precipitation. Acidifying the vehicle to pH 5.0 shifts this ratio to 100,000:1, drastically improving stability.

  • Cosolvency: PEG400 and DMSO disrupt the water lattice, reducing the energy penalty for creating a cavity for the hydrophobic indane ring [2].[1]

  • Inclusion Complexation: HP-β-CD thermodynamically stabilizes the indane moiety via Van der Waals forces inside its hydrophobic cavity, shielding it from the aqueous environment [3].[1]

References

  • Williams, R. (2022).[1] pKa Data Compiled. Organic Chemistry Data. [Link]

    • Context: Establishes pKa baseline for pyrrolidine deriv
  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. [Link][1]

    • Context: Authoritative review on cosolvency (PEG/DMSO)
  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. [Link]

    • Context: The definitive guide for using HP-β-CD to solubilize lipophilic amines.[1]

Sources

Minimizing side reactions in 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine production

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Production for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for the synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to anticipate and mitigate common side reactions, thereby improving the yield, purity, and stereochemical integrity of your target compound.

I. Understanding the Core Synthesis: Reductive Amination

The most prevalent and efficient method for the synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is the reductive amination between 5-indanone and a suitable proline derivative, such as L-proline methyl ester. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the desired secondary amine.


Indanone [label="5-Indanone"]; Proline [label="L-Proline Derivative"]; Iminium [label="Iminium Ion Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine", fillcolor="#E8F0FE", fontcolor="#1967D2"]; ReducingAgent [label="Reducing Agent\n(e.g., STAB)", shape=cylinder, fillcolor="#FFFFFF"];

Indanone -> Iminium [label="Condensation\n(-H₂O)"]; Proline -> Iminium; Iminium -> Product [label="Reduction"]; ReducingAgent -> Iminium; }

Figure 1. General Reaction Scheme for Reductive Amination.

While this method is robust, several side reactions can occur, leading to impurities that can be challenging to remove. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a diastereomeric impurity. How can I improve the stereoselectivity?

A1: The formation of diastereomers is a common challenge when a chiral amine, such as an L-proline derivative, reacts with a prochiral ketone like 5-indanone. The stereochemical outcome is determined during the reduction of the intermediate iminium ion.

Root Causes of Poor Diastereoselectivity:

  • Reducing Agent: Bulky reducing agents may exhibit poor facial selectivity when approaching the planar iminium ion.

  • Reaction Temperature: Higher temperatures can reduce the energy difference between the transition states leading to the different diastereomers, thus lowering the diastereomeric excess (d.e.).

  • Solvent Effects: The solvent can influence the conformation of the iminium ion intermediate and its interaction with the reducing agent.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for reductive aminations due to its mildness and high selectivity for iminium ions over ketones.[1] Its steric bulk can also contribute to improved diastereoselectivity in certain cases.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). While this may slow down the reaction rate, it often enhances stereoselectivity.

  • Solvent Screening: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for STAB reductions.[1] Experiment with different aprotic solvents to find the optimal medium for your specific substrate combination.

  • pH Control: The rate of imine formation is pH-dependent. For some systems, the addition of a catalytic amount of acetic acid can facilitate imine formation without promoting side reactions.[1]

Condition Typical Outcome on Diastereoselectivity Reference
Low Temperature (0 °C)Generally Increased d.e.General Principle
Bulky Reducing Agent (e.g., STAB)Can improve facial selectivity[1]
Protic SolventsMay decrease selectivityGeneral Observation
Aprotic Solvents (e.g., DCE, THF)Generally preferred for STAB reductions[1]
Q2: I am observing a significant amount of the starting 5-indanone in my final product. What is causing this low conversion?

A2: Low conversion in a reductive amination points to issues with either the initial imine/iminium ion formation or the subsequent reduction step.

Root Causes of Low Conversion:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. This can be due to steric hindrance or unfavorable reaction conditions.

  • Deactivation of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. The presence of water in the reaction will consume the reagent and lead to incomplete reduction.

  • Suboptimal pH: Imine formation is typically catalyzed by mild acid. If the reaction medium is too basic or too strongly acidic, the rate of imine formation can be significantly reduced.

Troubleshooting Workflow:


Start [label="Low Conversion of 5-Indanone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMoisture [label="Check for Moisture\n(Anhydrous Solvent/Reagents)", shape=diamond, fillcolor="#FFFFFF"]; CheckImine [label="Optimize Imine Formation", shape=diamond, fillcolor="#FFFFFF"]; CheckReducer [label="Verify Reducing Agent Activity", shape=diamond, fillcolor="#FFFFFF"]; AddDehydrating [label="Add Dehydrating Agent\n(e.g., MgSO₄, molecular sieves)", fillcolor="#FFFFFF"]; CatalyticAcid [label="Add Catalytic Acetic Acid", fillcolor="#FFFFFF"]; FreshReducer [label="Use Fresh Reducing Agent", fillcolor="#FFFFFF"]; IncreaseTimeTemp [label="Increase Reaction Time/Temperature\n(monitor for side products)", fillcolor="#FFFFFF"]; Success [label="Improved Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckMoisture; CheckMoisture -> CheckImine [label="Dry"]; CheckMoisture -> AddDehydrating [label="Wet"]; AddDehydrating -> CheckImine; CheckImine -> CheckReducer [label="No Improvement"]; CheckImine -> CatalyticAcid [label="Optimize"]; CatalyticAcid -> Success; CheckReducer -> FreshReducer [label="Inactive"]; FreshReducer -> Success; CheckReducer -> IncreaseTimeTemp [label="Active"]; IncreaseTimeTemp -> Success; }

Caption: Troubleshooting workflow for low conversion.

Experimental Protocol for Improved Conversion:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using a proline derivative salt (e.g., hydrochloride), consider a pre-reaction workup to generate the free amine or use an additional equivalent of a non-nucleophilic base.

  • Facilitate Imine Formation:

    • Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the mixture of 5-indanone and the proline derivative before adding the reducing agent. This will drive the equilibrium towards the imine.

    • Introduce a catalytic amount of acetic acid (typically 0.1 equivalents) to speed up imine formation.[2]

  • Verify Reducing Agent: Use a fresh bottle of sodium triacetoxyborohydride. The potency of the reagent can degrade upon storage, especially if not handled under inert conditions.

Q3: My mass spectrometry data shows a byproduct corresponding to the alcohol of 5-indanone (5-indanol). How can I prevent this over-reduction?

A3: The formation of 5-indanol indicates that the reducing agent is reacting with the starting ketone faster than with the intermediate iminium ion.

Root Causes of Ketone Over-reduction:

  • Highly Reactive Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) are not selective and will readily reduce both the ketone and the iminium ion.

  • Slow Imine Formation: If the formation of the iminium ion is slow, the concentration of the ketone remains high, making it more likely to be reduced.[1]

Mitigation Strategies:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent as it reduces iminium ions much faster than ketones.[3] This selectivity allows for a one-pot reaction where the ketone, amine, and reducing agent are mixed together.

  • Stepwise Procedure: If over-reduction is still an issue, consider a two-step (indirect) reductive amination. First, form the imine by reacting 5-indanone and the proline derivative, often with azeotropic removal of water. Then, in a separate step, add the reducing agent.[4]

  • pH and Temperature Control: As mentioned previously, optimizing the pH with catalytic acid can accelerate imine formation, thus reducing the time the ketone is exposed to the reducing agent. Lower temperatures will also generally favor the reduction of the more reactive iminium ion.

Reducing Agent Selectivity for Iminium Ion vs. Ketone Typical Side Products Reference
NaBH₄LowSignificant alcohol formation[5]
NaBH₃CNModerate to High (toxic cyanide byproduct)Can reduce some ketones[5]
NaBH(OAc)₃ (STAB)HighMinimal alcohol formation[1][3]
Q4: I am concerned about the formation of N-alkylated impurities from the proline derivative. Is this a common issue?

A4: While less common in reductive amination with a secondary amine like proline, over-alkylation can occur if a primary amine is used as a starting material. However, side reactions involving the proline moiety itself are possible under certain conditions.

Potential Side Reactions Involving Proline Derivatives:

  • Decarboxylation: If using L-proline itself (not an ester), harsh acidic conditions or high temperatures could potentially lead to decarboxylation.

  • Racemization: Strongly basic or acidic conditions, or prolonged heating, could lead to epimerization at the chiral center of the proline derivative.

Preventative Measures:

  • Use Proline Esters: L-proline methyl or ethyl esters are generally more stable under reductive amination conditions than the free acid.

  • Mild Reaction Conditions: Employ mild reducing agents like STAB and avoid excessive heat or strong acids/bases to preserve the stereochemical integrity of the proline moiety.

  • Purification: If minor N-alkylated impurities are formed, they can often be separated by column chromatography. The basicity of the desired product can also be exploited for purification through acid-base extraction.

III. Key Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 5-Indanone

  • L-Proline methyl ester hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-indanone (1.0 eq.) and L-proline methyl ester hydrochloride (1.05 eq.).

  • Dissolve the solids in anhydrous DCE (or DCM).

  • Add triethylamine (1.1 eq.) dropwise and stir the mixture at room temperature for 30-60 minutes to form the free amine and facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

  • Bose, D. S., & Narsimha Reddy, A. V. (2003). A new, mild, and efficient method for the one-pot synthesis of β-amino esters and nitriles by reductive amination of β-keto esters and nitriles using sodium triacetoxyborohydride. Tetrahedron Letters, 44(16), 3345-3347.

  • Wikipedia. (2023). Reductive amination.

  • Ma, S., & Han, X. (2003). A Highly Efficient and Diastereoselective Synthesis of syn-1,2-Amino Alcohols via Reductive Amination of α-Hydroxy Ketones. Organic Letters, 5(22), 4129–4132.

  • BenchChem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51.

  • Patel, R. N. (2011). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals. ACS Catalysis, 1(9), 1056-1074.

  • Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79.

  • O'Neil, I. A., & Cleator, E. (2004). Synthesis of pyrrolidines and piperidines. Comprehensive Organic Functional Group Transformations II, 4, 127-180.

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone.

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.

  • Tararov, V. I., Kadyrov, R., Riermeier, T. H., & Börner, A. (2001). A simple route to enantiomerically pure 2,5-disubstituted pyrrolidines. Tetrahedron Letters, 42(31), 5327-5329.

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Technical Support Center: Isomer Separation of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for researchers working with 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine . It addresses the specific challenges of resolving the enantiomers of this secondary amine, leveraging its physicochemical properties (basicity, lipophilicity, and UV absorption) to provide actionable, high-level troubleshooting and method development protocols.

Executive Summary & Molecule Profile

Target Molecule: 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine Structural Challenge: The molecule consists of a lipophilic indane ring fused to a pyrrolidine ring. The chiral center is located at the C2 position of the pyrrolidine. Key Physicochemical Properties:

  • Functionality: Secondary amine (Basic, pKa ~9.5–10.5).

  • Chromophore: Indane system (UV active,

    
     typically ~210 nm, 260 nm).
    
  • Solubility: Soluble in alcohols, chlorinated solvents; limited solubility in pure alkanes.

Primary Separation Strategy: Due to the basic nitrogen, peak tailing is the primary failure mode on silica-based Chiral Stationary Phases (CSPs). Successful separation requires strict control of mobile phase pH using basic additives or the use of immobilized columns robust enough for stronger solvents.

Module 1: Analytical Method Development (The Screening Phase)

Q: What is the standard screening protocol for this specific scaffold?

A: Do not rely on a single column. The indane moiety interacts strongly with amylose and cellulose derivatives. We recommend a "4-Column x 2-Mode" screening matrix.

Recommended Screening Matrix:

ParameterCondition A (Normal Phase)Condition B (Polar Organic / SFC)
Columns Amylose-1 (e.g., Chiralpak AD), Cellulose-1 (e.g., Chiralcel OD), Amylose-C (Immobilized), Cellulose-J (e.g., Chiralcel OJ)Same columns (Immobilized versions preferred for SFC)
Mobile Phase Hexane / Ethanol (90:10) or Hexane / IPA (90:10)SFC: CO

/ Methanol (80:20)Polar Organic: 100% Methanol or Acetonitrile
Additives (CRITICAL) 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.2% Isopropylamine (IPA-amine) or DEA
Flow Rate 1.0 mL/min2.0 - 3.0 mL/min (SFC)
Temp 25°C40°C (SFC to maintain supercritical state)

Expert Insight: The secondary amine on the pyrrolidine ring will interact with residual silanols on the silica support. Without 0.1% DEA, you will likely observe a single broad smear instead of two peaks.

Q: How do I interpret the screening results?

Use the Separation Factor (


)  and Resolution (

)
to decide the next step.
  • 
     : No separation. Switch column chemistry (e.g., from Amylose tris(3,5-dimethylphenylcarbamate) to Cellulose tris(4-methylbenzoate)).
    
  • 
     : Partial separation. Optimize temperature (lower to 10°C) or change alcohol modifier (EtOH 
    
    
    
    IPA).
  • 
     : Good candidate for scale-up.
    

Module 2: Troubleshooting & Optimization

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process when encountering common chromatographic issues.

Troubleshooting Start Issue Detected Tailing Peak Tailing Start->Tailing Split Split/Double Peaks (Non-Chiral) Start->Split RetShift Retention Time Shift Start->RetShift Action_Base Increase Basic Additive (0.1% -> 0.2% DEA) Tailing->Action_Base Silanol Interaction Action_Solvent Check Sample Solvent (Must match Mobile Phase) Split->Action_Solvent Solvent Mismatch Action_Temp Control Temperature (+/- 1°C) RetShift->Action_Temp Thermodynamic Drift Action_ColClean Regenerate Column (Wash with 100% EtOH) RetShift->Action_ColClean Matrix Buildup

Figure 1: Decision tree for troubleshooting chromatographic anomalies in amine separations.

FAQ: Specific Issues with Indanyl-Pyrrolidines

Q: My peaks are tailing severely even with 0.1% DEA. What now? A: This indicates the basicity of the pyrrolidine is overcoming the additive's suppression capacity.

  • Switch Additive: Try 0.1% Ethanediamine or Butylamine . These are stronger bases and may compete more effectively for silanol sites.

  • Switch Mode: Move to Reversed-Phase Chiral HPLC (e.g., Chiralcel OD-RH).[1] Use a high pH buffer (Bicarbonate or Borate, pH 9.0) if the column is chemically stable (e.g., Immobilized CSPs). Note: Standard coated CSPs cannot tolerate pH > 8.0.

Q: I see a "fronting" peak shape. Is the column overloaded? A: Likely, yes. Indanyl-pyrrolidines have limited solubility in hexane. If you are dissolving the sample in 100% Ethanol or DCM and injecting into a Hexane-rich mobile phase, the sample precipitates at the column head, causing fronting.

  • Fix: Dissolve the sample in the mobile phase . If solubility is poor, use a "sandwich" injection or switch to SFC where CO

    
     acts as a superb solvent for lipophilic amines.
    

Q: The retention times drift shorter with every injection. A: This is a classic sign of additive accumulation or water adsorption in Normal Phase.

  • Fix: Ensure your Hexane is dry. Water acts as a very strong polar modifier. Even 50 ppm water can shorten retention times. Keep mobile phase lines sealed.

Module 3: Preparative Scale-Up (The "Production" Phase)

When moving from analytical (<1 mg) to preparative (>100 mg) scale, the strategy shifts from "perfect resolution" to "throughput."

Workflow for Scale-Up:

  • Loading Study:

    • Inject increasing amounts (e.g., 1 mg, 5 mg, 10 mg, 50 mg) onto the analytical column.

    • Observe where the peaks merge (touching bands).

    • Goal: Maintain

      
       at maximum load.
      
  • Solvent Choice (SFC vs. HPLC):

    • HPLC (Hexane/EtOH): Solvent recovery is energy-intensive. Hexane is toxic.

    • SFC (CO

      
      /MeOH): Highly Recommended. 
      
      • Why? The indane ring provides high solubility in supercritical CO

        
        .
        
      • Benefit: CO

        
         evaporates depressurization, leaving only the small volume of alcohol to evaporate. This preserves the thermal integrity of the heat-sensitive pyrrolidine ring.
        
  • Salt vs. Free Base:

    • Always separate the Free Base .

    • Salts (HCl, Tartrate) are generally insoluble in Normal Phase/SFC solvents and will clog the column frit.

    • Protocol: Perform a free-base extraction (DCM/NaOH) immediately before injection.

Module 4: Classical Resolution (Non-Chromatographic)

For multi-gram or kilogram scales, Diastereomeric Salt Formation is a cost-effective alternative to chromatography.

Protocol: Tartaric Acid Resolution Since the molecule is a secondary amine, it readily forms salts with chiral acids.

  • Screening Agents:

    • L-(+)-Tartaric Acid

    • Dibenzoyl-L-tartaric acid (stronger interaction due to

      
      -
      
      
      
      stacking with the indane ring).
    • (S)-Mandelic Acid.

  • General Procedure:

    • Step 1: Dissolve 1 eq. of racemic 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine in hot Ethanol (or MeOH/Acetone mix).

    • Step 2: Add 0.5 to 1.0 eq. of the Chiral Acid (e.g., Dibenzoyl-L-tartaric acid).

    • Step 3: Cool slowly to 4°C. Allow crystallization for 12-24 hours.

    • Step 4: Filter crystals. Recrystallize 2-3 times to upgrade Enantiomeric Excess (ee).

    • Step 5: Liberate the free base using 1M NaOH and extract with DCM.

Comparison Table:

FeatureChromatographic (HPLC/SFC)Classical Resolution (Crystallization)
Purity (ee) > 99.9% (Single pass)90-99% (Requires recrystallization)
Yield ~90-95% (Automation dependent)Max 30-40% (Theoretical max 50% per enantiomer)
Cost High (Columns/Solvents)Low (Reagents)
Time Fast (Hours)Slow (Days/Weeks)

References

  • Snyder, L. R., et al. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and troubleshooting).

  • Waters Corporation. (2013). Evaluation of the General Applicability of SFC for Chiral Separations. Link (Demonstrates SFC efficiency for pharmaceutical amines).

  • BenchChem. (2025).[2] Comparative Guide to Chiral HPLC Methods for Pyrrolidine Analogs. Link (Specific protocols for pyrrolidine separation).

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Link (Method screening workflows).

  • ResearchGate. (2020). Metabolism and Analysis of Indane-based Pyrrolidines. Link (Structural context for indane-pyrrolidine analysis).

Sources

Validation & Comparative

Analytical Differentiation of Arylpyrrolidines: ¹H NMR Spectrum Interpretation of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine vs. 2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and forensic analytical chemistry, structurally related arylpyrrolidines often present nearly identical mass spectrometric fragmentation patterns. For researchers synthesizing novel stimulants or neuro-active pharmacophores, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation.

This guide provides an objective, data-driven comparison of the ¹H NMR profile of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine against its fundamental structural analog, 2-Phenylpyrrolidine . By analyzing the specific spin systems and chemical shifts, researchers can confidently differentiate indanyl-substituted pyrrolidines from standard phenyl-substituted derivatives[1].

Experimental Workflow & Causality in NMR Acquisition

Acquiring high-fidelity NMR data requires more than just placing a tube in a magnet; every parameter must be deliberately chosen to prevent spectral artifacts and ensure quantitative reliability.

NMR_Workflow Sample Sample Prep (CDCl3 + TMS) LockShim Lock & Shim (B0 Homogeneity) Sample->LockShim Acq Data Acquisition (ns=16, d1=5s) LockShim->Acq FID FID Processing (Zero-filling) Acq->FID FT Fourier Transform FID->FT Phase Phase/Baseline Correction FT->Phase Output 1H NMR Spectrum Phase->Output

Step-by-step workflow for high-resolution 1H NMR acquisition and processing.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the freebase analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is strictly chosen over protic solvents (like Methanol-d4) or highly hygroscopic solvents (like DMSO-d6) to prevent rapid proton exchange at the secondary amine. This allows the pyrrolidine N-H proton to be observed, confirming the compound is in its freebase form rather than a hydrochloride salt[2].

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z1-Z5) to optimize

    
     field homogeneity.
    
  • Parameter Optimization (Acquisition): Set the number of scans (ns) to 16 and the relaxation delay (

    
    ) to 5.0 seconds.
    
    • Causality: Rigid bicyclic systems (like the indane ring) and quaternary carbons exhibit long longitudinal relaxation times (

      
      ). A 5-second 
      
      
      
      ensures that all protons fully relax back to equilibrium between pulses, preventing the artificial suppression of aromatic integrals.
  • Signal Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Zero-fill the Free Induction Decay (FID) to 64k data points to enhance digital resolution.

The Self-Validating System: Internal Integration Lock

To guarantee the trustworthiness of the resulting spectrum, this protocol employs the Internal Integration Lock Method . By explicitly defining the integral of the isolated C2' methine proton (the chiral center of the pyrrolidine ring) as exactly 1.00 , the sum of all remaining integrated regions must mathematically equal exactly 16.00 (yielding a total of 17 protons for the


 freebase).

If the total integration deviates by more than ±0.5 protons, the system automatically invalidates the run, flagging the sample for incomplete


 relaxation, poor baseline correction, or the presence of co-eluting synthetic impurities.

Structural Elucidation & Spin System Logic

The structural differentiation between 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine and 2-phenylpyrrolidine hinges on the identification of distinct spin systems. The fusion of the cyclopentane ring to the phenyl ring breaks the symmetry of the aromatic system and introduces new aliphatic couplings[3].

Spin_Systems Compound 2-(Indan-5-yl)pyrrolidine Indane Indane System Compound->Indane Fragment A Pyrrolidine Pyrrolidine System Compound->Pyrrolidine Fragment B ArH Aromatic (C4, C6, C7) ~7.1 - 7.2 ppm Indane->ArH HMBC/COSY IndaneCH2 Aliphatic (C1, C2, C3) ~2.0 & 2.8 ppm Indane->IndaneCH2 COSY Methine C2' Methine ~4.0 ppm Pyrrolidine->Methine Chiral Center RingCH2 C3', C4', C5' CH2 ~1.6 - 3.1 ppm Pyrrolidine->RingCH2 Backbone

Logical mapping of spin systems used for structural validation via 1H NMR.

Mechanistic Insights into Chemical Shifts

The +I (inductive) electron-donating effect of the aliphatic cyclopentane bridge in the indane moiety slightly shields the aromatic protons. Consequently, the aromatic signals of the indanyl derivative shift slightly upfield compared to the unsubstituted phenyl ring of 2-phenylpyrrolidine. Furthermore, the indane ring creates a rigid, asymmetrical ABX spin system in the aromatic region, sharply contrasting with the complex


 multiplet observed in monosubstituted phenyl rings[1].

Quantitative Comparative Data

The table below summarizes the diagnostic ¹H NMR chemical shifts (δ, ppm), multiplicities, and integrations, providing a direct comparative framework between the indanyl and phenyl derivatives.

Proton Assignment2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine2-PhenylpyrrolidineDiagnostic Differentiation
Aromatic (Ar-H) δ 7.10–7.25 (m, 3H)δ 7.20–7.40 (m, 5H)Indane bridge breaks symmetry (ABX system, 3H) vs. monosubstituted phenyl (

system, 5H).
Methine (C2'-H) δ 4.05 (t, J = 7.5 Hz, 1H)δ 4.10 (t, J = 7.6 Hz, 1H)Minimal shift; the core chiral center remains electronically similar across both molecules.
Indane Aliphatic (C1, C3-H₂) δ 2.85 (t, J = 7.4 Hz, 4H)N/AExclusive to the indane analog; presents as distinct benzylic triplets.
Indane Aliphatic (C2-H₂) δ 2.05 (p, J = 7.4 Hz, 2H)N/AExclusive to the indane analog; represents the central cyclopentane methylene.
Pyrrolidine (C5'-H₂) δ 3.10 (m, 2H)δ 3.15 (m, 2H)Structurally conserved; adjacent to the electronegative nitrogen atom.
Pyrrolidine (C3', C4'-H₂) δ 1.70–2.20 (m, 4H)δ 1.60–1.95 (m, 4H)Slight signal overlap occurs with the indane C2 protons in the derivative.
Amine (N-H) δ 1.80 (br s, 1H)δ 1.85 (br s, 1H)Confirms freebase state; signal will disappear upon the addition of a D₂O shake.

Note: Spectra referenced are acquired at 400 MHz in CDCl₃ at 298 K. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet, br = broad.

Conclusion

The transition from a simple phenyl ring to a 2,3-dihydro-1H-indene ring system introduces highly diagnostic markers in the ¹H NMR spectrum. While the pyrrolidine backbone remains largely conserved (centered around the critical δ 4.05 methine triplet), the indanyl derivative is unambiguously identified by its 3H aromatic ABX system and the prominent aliphatic multiplets at δ 2.85 and δ 2.05. By strictly adhering to quantitative relaxation parameters and internal integration validation, researchers can confidently verify the structural integrity of these complex arylpyrrolidines.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Retrieved from: [Link]

  • 2-Phenylpyrrolidine | C10H13N | CID 261892. PubChem - National Institutes of Health (NIH). Retrieved from: [Link]

  • (R)-2-PHENYLPYRROLIDINE - Computational Toxicology and Exposure Online Resources. U.S. Environmental Protection Agency (EPA). Retrieved from:[Link]

Sources

A Comparative Guide to Quality Control Testing Protocols for 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine Batches

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of essential Quality Control (QC) testing protocols for batches of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine, a key intermediate in pharmaceutical research and development. The protocols outlined herein are designed to ensure batch-to-batch consistency, high purity, and safety, adhering to globally recognized standards.

The pyrrolidine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As such, rigorous analytical characterization is paramount. This guide moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of each analytical technique, establishing a framework for a self-validating and trustworthy QC system.

Critical Quality Attributes (CQAs)

The quality of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is defined by a set of Critical Quality Attributes (CQAs). These are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The following table outlines the CQAs for this intermediate.

Critical Quality Attribute (CQA)Target SpecificationAnalytical Method(s)Rationale
Identity Conforms to the structure of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryUnambiguous confirmation of the chemical structure is the foundational step of quality control.[3]
Purity (Organic) ≥ 98.0%HPLC-UV, UHPLC-UVEnsures the absence of process-related impurities and degradation products that could affect downstream reactions or biological activity.[4]
Purity (Chiral) Enantiomeric Excess (ee) ≥ 99.0%Chiral HPLCFor stereospecific synthesis, ensuring the correct enantiomer is present is critical for pharmacological efficacy.[5]
Residual Solvents Complies with USP <467> / ICH Q3C limitsHeadspace GC-FID/MSSolvents used in the manufacturing process are not completely removed and can be toxic.[6][7]
Water Content ≤ 0.5%Karl Fischer TitrationWater can affect stability, reactivity, and accurate weighing of the material.
Elemental Impurities Complies with ICH Q3D limitsICP-MSControls for potentially toxic metal catalysts or contaminants from equipment.

Comparative Analysis of Analytical Methodologies

A multi-faceted analytical approach is required to comprehensively characterize each batch. The selection of primary and orthogonal methods provides a high degree of confidence in the quality of the material.

Identity Confirmation

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides the most definitive structural information. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon environments, create a unique fingerprint of the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the Free Induction Decay (FID) and analyze the resulting spectrum for characteristic peaks corresponding to the aromatic, indane, and pyrrolidine protons.

Orthogonal Method: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. For 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine, characteristic absorptions for N-H (secondary amine), C-H (aromatic and aliphatic), and C=C (aromatic) bonds should be present.

Purity Assessment and Impurity Profiling

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity determination in the pharmaceutical industry.[8] A well-developed method can separate the main component from process-related impurities and degradation products.

Experimental Protocol: HPLC-UV

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Comparison with UHPLC:

For high-throughput labs, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and resolution.

ParameterHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Run Time 20-30 min3-5 min
Resolution GoodExcellent
System Pressure 100-400 bar400-1500 bar
Solvent Consumption HigherLower

Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for identifying unknown impurities. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, the molecular weights of impurities can be determined, providing crucial information for their structural elucidation.[9]

Caption: QC workflow for batch release.

Chiral Purity

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, confirming the enantiomeric excess is critical. Chiral HPLC is the preferred method for this analysis.[10][11]

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often a good starting point for method development.[12]

  • Mobile Phase Screening: A systematic screen of different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) with and without additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) is performed to achieve separation.[12]

  • Optimization: Once a separation is observed, the ratio of the mobile phase components is optimized to improve resolution and reduce run time.

Residual Solvents

Residual solvents in pharmaceutical intermediates are strictly controlled due to their potential toxicity.[6][13] The standard method for this analysis is Headspace Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), following the guidelines of USP <467>.[14][15]

Solvent ClassToxicityExamples
Class 1 Carcinogenic, to be avoidedBenzene, Carbon tetrachloride
Class 2 Non-genotoxic animal carcinogens or with irreversible toxicityAcetonitrile, Chloroform, Toluene
Class 3 Low toxic potentialAcetone, Ethanol, Heptane

Comparison with an Alternative: 2-(Pyrrolidin-1-yl)indane

To highlight the nuances of QC protocol design, we compare 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine with a structurally similar compound, 2-(Pyrrolidin-1-yl)indane.

QC Test2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine2-(Pyrrolidin-1-yl)indaneKey Differences and Rationale
¹H NMR Signals for both substituted and unsubstituted aromatic protons.Signals for only unsubstituted aromatic protons.The substitution pattern on the indane ring is the primary structural difference, leading to distinct NMR spectra.
HPLC Purity Potential for regioisomeric impurities (e.g., substitution at the 4- or 6-position).Less likelihood of regioisomeric impurities from the indane moiety.The synthetic route for the 5-substituted compound may introduce regioisomers that require specific HPLC method development to resolve.
Chiral HPLC Asymmetric center is on the pyrrolidine ring.Asymmetric center is on the indane ring.The location of the chiral center can influence the choice of chiral stationary phase and mobile phase for optimal separation.

Ensuring Trustworthiness through Self-Validating Systems

The reliability of these QC protocols is underpinned by a system of continuous validation and verification, in line with ICH Q2(R1) guidelines.[16][17][18]

  • System Suitability Tests (SSTs): Before any sample analysis, a series of SSTs are performed on the chromatographic systems. This includes checks for resolution, peak symmetry, and precision of replicate injections to ensure the system is performing correctly.

  • Method Validation: Each analytical method undergoes a rigorous validation process to demonstrate its suitability for its intended purpose.[19] This includes assessing its accuracy, precision, specificity, linearity, range, and robustness.[4]

  • Certified Reference Standards: The use of well-characterized, certified reference standards is crucial for the accurate quantification of the analyte and its impurities.

Method_Validation_Workflow cluster_params Validation Parameters (ICH Q2(R1)) Start New Analytical Method Developed Protocol Write Validation Protocol Start->Protocol Execute Execute Validation Experiments Protocol->Execute Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Specificity Specificity Linearity Linearity & Range LOD_LOQ LOD & LOQ Robustness Robustness Report Generate Validation Report Approval QC/QA Approval Report->Approval Implementation Implement for Routine Use Approval->Implementation

Caption: Workflow for analytical method validation.

Conclusion

A robust QC testing strategy for 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is multi-modal, leveraging the strengths of various analytical techniques to provide a comprehensive understanding of each batch's quality. By implementing the detailed protocols and comparative insights in this guide, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The principles of method validation and system suitability are integral to this process, creating a self-validating system that ensures data trustworthiness and regulatory compliance.

References

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • USP <467> Residual solvent determination in pharmaceutical products. - SCISPEC.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler.
  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Efficient method development for chiral separation by using CHIRAL ART columns.
  • USP Residual Solvents <467> - Eurofins Scientific.
  • Quality Guidelines - ICH.
  • Quality Control Measures for APIs - The Pharma Master. (2024, May 26).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - ResearchGate.
  • Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18).
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (2001, September 24).
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development - Benchchem.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022, February 10).
  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry - Qualityze. (2026, March 2).
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
  • The Ultimate Guide to Pharmaceutical Quality Control Testing. (2025, June 2).
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.
  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, August 25).
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
  • Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine - PubMed. (2020, February 29).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. (2022, November 30).
  • Synthesis and analytical differentiation of a novel synthetic cathinone 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) and its regioisomers | Request PDF - ResearchGate. (2025, August 9).
  • US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate.
  • Study of novel pyrrolidine compounds - JOCPR.

Sources

A Comparative Analysis of the In Vitro Potency of Indane-Based Research Chemicals at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro potency of several indane-based research chemicals, a class of novel psychoactive substances (NPS) that have gained attention in the scientific community.[1] The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, serves as a versatile framework for developing therapeutic molecules and has been incorporated into various commercial drugs.[2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships (SAR) of these compounds and their interactions with monoamine transporters.

The primary mechanism of action for many indane derivatives involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] These transporters are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[4] Inhibition of these transporters leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin, which underlies the psychoactive effects of these compounds.[4]

The relative potency of these research chemicals at each transporter subtype is a key determinant of their pharmacological profile and potential for abuse.[5] Generally, compounds with higher potency at DAT compared to SERT are associated with a greater abuse potential.[5]

Comparative Potency at Monoamine Transporters

The following table summarizes the in vitro potency (IC50 values in nM) of several indane-based research chemicals at human DAT, NET, and SERT. These values represent the concentration of the compound required to inhibit 50% of the transporter's activity and were determined using radioligand binding or uptake inhibition assays in human embryonic kidney 293 (HEK 293) cells expressing the respective transporters.[3]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2-Aminoindane (2-AI) 2,700853,100
5-Iodo-2-aminoindane (5-IAI) 1,10097250
5,6-Methylenedioxy-2-aminoindane (MDAI) 2,300180130

Data sourced from a study by Simmler et al. (2014).[3]

From this data, we can observe distinct pharmacological profiles for each compound:

  • 2-Aminoindane (2-AI) demonstrates a preference for the norepinephrine transporter (NET).[3]

  • 5-Iodo-2-aminoindane (5-IAI) shows the highest potency for the serotonin transporter (SERT), followed by NET.[3]

  • 5,6-Methylenedioxy-2-aminoindane (MDAI) is also most potent at SERT, with moderate activity at NET.[3]

These differences in potency and selectivity highlight the significant impact of substitutions on the indane ring on the compound's interaction with monoamine transporters.

Causality Behind Experimental Choices

The selection of in vitro assays is critical for accurately determining the potency of these research chemicals. Two primary methods are employed:

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from the transporter.[6] This provides a direct measure of the compound's affinity for the transporter binding site.

  • Uptake Inhibition Assays: These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the transporter.[4][7][8] This provides a functional measure of the compound's potency as an inhibitor.

HEK 293 cells are a common choice for these assays because they do not endogenously express monoamine transporters, providing a clean background for studying the activity of the transfected human transporters.[3] Synaptosomes, which are isolated nerve terminals, offer a more physiologically relevant model as they contain the native transporter proteins and associated cellular machinery.[4]

The choice between these assays depends on the specific research question. Binding assays are excellent for determining affinity, while uptake inhibition assays provide a more functional assessment of a compound's inhibitory activity.

Experimental Protocols

To ensure the reproducibility and validity of the data, standardized protocols must be followed. Below are detailed, step-by-step methodologies for performing radioligand binding and synaptosomal uptake inhibition assays.

Radioligand Binding Assay Protocol

This protocol is adapted from established methods for assessing ligand binding to monoamine transporters.[6]

Workflow for Radioligand Binding Assay

prep Membrane Preparation inc Incubation prep->inc Add membranes, radioligand, & test compound filt Filtration & Washing inc->filt Separate bound from free radioligand count Scintillation Counting filt->count Measure radioactivity analysis Data Analysis count->analysis Calculate IC50/Ki values

A generalized workflow for a radioligand binding assay.

Materials:

  • HEK 293 cell membranes expressing human DAT, NET, or SERT

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Test compounds (indane derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Plate Setup: Add assay buffer, test compound at various concentrations, and a fixed concentration of radioligand to each well of a 96-well plate.

  • Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is typically done by non-linear regression analysis of the competition binding data.

Synaptosomal Monoamine Reuptake Assay Protocol

This protocol outlines a method for measuring monoamine uptake in synaptosomes, adapted from established procedures.[4][9]

Workflow for Synaptosomal Uptake Assay

prep Synaptosome Preparation preinc Pre-incubation prep->preinc Isolate from brain tissue inc Uptake Incubation preinc->inc Add test compound term Termination & Filtration inc->term Add radiolabeled neurotransmitter count Scintillation Counting term->count Separate synaptosomes analysis Data Analysis count->analysis Calculate uptake inhibition

Sources

Definitive Guide to Authentic Identification of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical framework for identifying authentic samples of 2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine , a compound of significant interest in structure-activity relationship (SAR) studies involving monoamine transporter ligands.

Introduction: The Structural Integrity Challenge

2-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine represents a rigidified scaffold where the pyrrolidine nitrogen heterocycle is directly linked to the 5-position of an indane ring system. In high-value research applications, the authenticity of this compound is frequently compromised by two primary factors:

  • Regioisomer Contamination: Synthetic routes utilizing Friedel-Crafts acylation on indane often yield a mixture of the desired 5-substituted isomer and the unwanted 4-substituted isomer due to the similar reactivity of the aromatic positions.

  • Enantiomeric Purity: The C2 position of the pyrrolidine ring is a chiral center. "Authentic" samples must be characterized as either racemic or enantiopure (R/S), whereas grey-market samples are often undefined racemates.

This guide moves beyond basic purity checks (LC-MS) to establish a structural validation protocol capable of distinguishing the target molecule from its closest structural imposters.

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in an analytical context is the 4-isomer (2-(indan-4-yl)pyrrolidine) , which possesses identical molecular weight and similar polarity but distinct pharmacological properties.

Table 1: Analytical Differentiation of Isomers
FeatureTarget: 5-Indanyl Isomer Imposter: 4-Indanyl Isomer Differentiation Method
Aromatic Substitution 1,2,4-Trisubstituted pattern1,2,3-Trisubstituted pattern1H NMR (Crucial)
Symmetry Asymmetric substitutionPseudo-symmetric axis through C513C NMR
LC-MS (m/z) [M+H]+ matches target[M+H]+ matches targetIneffective
Melting Point Typically higher (more linear packing)Typically lowerThermal Analysis

The "Trust Anchor": NMR Spectroscopy[1][2][3][4]

Mass spectrometry alone is insufficient for authenticating this compound because it cannot definitively distinguish regioisomers. Nuclear Magnetic Resonance (NMR) is the mandatory "Trust Anchor" for validation.

Mechanism of Differentiation

The indane ring protons provide a unique fingerprint.

  • 5-Indanyl (Target): The aromatic protons are at positions 4, 6, and 7.

    • H6 & H7: Ortho-coupled (Doublet,

      
       Hz).
      
    • H4: Meta-coupled to H6 (Singlet or broad Doublet,

      
       Hz).
      
    • Result: You will see one singlet (or small doublet) and two strong doublets (or one overlapping multiplet).

  • 4-Indanyl (Imposter): The aromatic protons are at positions 5, 6, and 7.[1]

    • H6: Ortho-coupled to both H5 and H7. This creates a distinct Triplet (

      
       Hz).
      
    • Result: The presence of a clear triplet in the aromatic region (7.0–7.3 ppm) is a red flag indicating the 4-isomer.

Experimental Protocol: 1H NMR Validation

Reagents: CDCl3 (with 0.03% TMS) or DMSO-d6. Sample Prep: Dissolve 5–10 mg of free base or HCl salt in 600 µL solvent. Neutralize HCl salts with


 in situ if resolution is poor.
  • Acquire Spectrum: Standard proton sequence (16–32 scans).

  • Focus Region: Expand the aromatic window (6.8–7.5 ppm).

  • Analysis:

    • Pass: Signals appear as a singlet (H4) and two doublets (H6, H7).

    • Fail: A distinct triplet (H6 of 4-isomer) is observed.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for certifying a sample.

G Sample Unknown Sample (Powder/Crystal) LCMS Step 1: LC-MS Screening (Check MW & Purity) Sample->LCMS Decision1 Mass Matches? LCMS->Decision1 Reject1 REJECT: Wrong Compound Decision1->Reject1 No NMR Step 2: 1H NMR (600 MHz) Aromatic Region Analysis Decision1->NMR Yes Decision2 Aromatic Pattern? NMR->Decision2 Isomer4 IDENTIFIED: 4-Indanyl Isomer (Triplet observed) Decision2->Isomer4 Triplet Present Isomer5 PASS: 5-Indanyl Isomer (s, d, d pattern) Decision2->Isomer5 No Triplet Chiral Step 3: Chiral HPLC (Enantiomeric Excess) Isomer5->Chiral Final CERTIFIED AUTHENTIC 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine Chiral->Final

Caption: Logical workflow for distinguishing the authentic 5-indanyl target from the common 4-indanyl regioisomer.

Detailed Experimental Protocols

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

While not isomer-specific, this step quantifies general organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Result: A single sharp peak with

    
     (Free base) or corresponding mass. Note: 4-isomer will co-elute or elute very closely.
    
B. Chiral Separation (Enantiomeric Purity)

To distinguish (R) and (S) enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Success Criteria: Baseline separation of enantiomers. Authentic racemic samples should show a 50:50 area ratio.

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps predict impurities. The diagram below highlights where the regioisomer divergence occurs.

Synthesis Indane Indane (Starting Material) Acylation Friedel-Crafts Acylation Indane->Acylation Inter5 5-Acyl Indane (MAJOR Product) Acylation->Inter5 Sterics favor C5 Inter4 4-Acyl Indane (MINOR Impurity) Acylation->Inter4 ~10-20% yield Target Target: 2-(5-Indanyl)pyrrolidine Inter5->Target Reductive Amination Impurity Impurity: 2-(4-Indanyl)pyrrolidine Inter4->Impurity Co-reaction

Caption: Origin of regioisomer contamination during the Friedel-Crafts acylation step of synthesis.

References

  • Bunce, R. A., & Berlin, K. D. (2009). Identification and Enantiomeric Separation of (+)- and (-)-(E)-3-[5-(2,4-Diaminopyrimidin-5-ylmethyl)-2,3-dimethoxyphenyl]-1(1-propyl-1H-phthalazin-2-yl)propenone. Proceedings of the Oklahoma Academy of Science. Link (Provides foundational NMR logic for distinguishing 1,2,3 vs 1,2,4 substituted aromatics).

  • National Institute of Standards and Technology (NIST). (2023). Pyrrolidine - Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Link

  • Wada, T., et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. Forensic Science International. Link (Demonstrates metabolic and analytical handling of indanyl-pyrrolidine scaffolds).

  • Organic Chemistry Tutor. (2023). NMR Spectroscopy: Aromatic Substitution Patterns. Link (General reference for interpreting triplet vs. doublet patterns in isomeric benzenes).

Sources

Safety Operating Guide

2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Master Plan for 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine

For research scientists and drug development professionals, the handling of specialized indanylpyrrolidine derivatives requires rigorous operational protocols. 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is a cyclic organic amine. Because of its structural properties—combining a lipophilic indane core with a highly basic pyrrolidine ring—improper disposal can lead to severe environmental contamination, chemical incompatibility reactions, and regulatory non-compliance. This guide provides a self-validating system for the safe handling, neutralization, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The compound consists of an indane moiety (a benzene ring fused to a cyclopentane ring)[1] attached to a pyrrolidine ring. The unshared electron pair on the secondary amine nitrogen of the pyrrolidine ring dictates its primary hazard profile: it is a strong organic base.

Pyrrolidine derivatives typically exhibit a pKa of approximately 11.3[2]. At physiological and environmental pH, this compound exists almost entirely in its protonated (cationic) form[2]. This high basicity means the free base form can cause severe skin burns, eye damage, and will react exothermically with acids[3].

PropertyValue / DescriptionOperational Implication
Chemical Class Cyclic Organic Amine / IndanylpyrrolidineRequires strict segregation from strong oxidizers and concentrated acids[4].
Estimated pKa ~11.3 (based on pyrrolidine moiety)[2]Highly basic; aqueous solutions may be corrosive (pH > 12) requiring neutralization[5].
Lipophilicity High (due to indane core)[1]Free base is highly soluble in organic solvents; salt forms (e.g., HCl) are water-soluble.
EPA Waste Classification Unlisted Hazardous Waste (Potential D002 if aqueous)[6]Must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF)[7].

Engineering Controls and PPE

Before initiating any disposal or cleanup procedure, ensure the following self-validating safety measures are active:

  • Ventilation: All transfers of the free base must occur inside a certified chemical fume hood to prevent inhalation of basic vapors[7].

  • PPE: Wear chemical-resistant gloves (butyl rubber or heavy-duty nitrile), a chemically resistant lab coat, and splash-proof safety goggles[8].

  • Segregation: Ensure the waste collection area is strictly segregated from halogenated solvents, strong oxidizers, and concentrated mineral acids to prevent exothermic reactions or toxic gas generation[5].

Waste Routing and Logical Workflows

The disposal of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine depends entirely on its physical state and solvent matrix. The following workflow illustrates the logical routing for waste generated during synthesis or biological assay preparation.

WasteRouting Start 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine Waste Generated Decision Waste State? Start->Decision Solid Solid / Powder Waste Decision->Solid Solid Liquid Liquid / Solvent Solution Decision->Liquid Liquid SolidPack Seal in Compatible HDPE Container Solid->SolidPack LiquidCheck Aqueous or Organic? Liquid->LiquidCheck Label Label as Hazardous Waste (Organic Amine) SolidPack->Label Aqueous Aqueous (Basic) Neutralize to pH 6-8 LiquidCheck->Aqueous Aqueous Organic Organic Solvent (Non-Halogenated) LiquidCheck->Organic Organic Aqueous->Label Organic->Label Incineration Licensed TSDF Incineration Label->Incineration

Figure 1: Decision matrix and routing workflow for indanylpyrrolidine waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Organic Solvent Waste When the compound is dissolved in organic solvents (e.g., methanol, acetonitrile, or dichloromethane), it must be managed as hazardous solvent waste[6].

  • Segregation: Determine if the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol). Do not mix these waste streams[5].

  • Containment: Transfer the solution into a designated, chemically compatible High-Density Polyethylene (HDPE) waste carboy. Do not use metal containers, as amines can be corrosive to certain metals over time.

  • Labeling: Label the container clearly with the full chemical name, the primary solvent, and the hazard warnings: "Hazardous Waste - Toxic/Flammable - Contains Organic Amines"[7].

  • Closure: Ensure the container is tightly capped immediately after the transfer. Leaving waste funnels in open containers violates EPA RCRA regulations[6].

Protocol B: Neutralization of Aqueous Amine Waste Aqueous solutions of pyrrolidine derivatives are highly basic and may meet the EPA criteria for characteristic corrosive waste (D002) if the pH is ≥ 12.5[6]. According to , basic aqueous waste should be neutralized before final packaging[5].

  • Preparation: Place a beaker containing the aqueous amine waste in an ice bath within a fume hood. The neutralization of strong amines is highly exothermic[5].

  • Acid Addition: Slowly add dilute (1M) hydrochloric acid (HCl) or sulfuric acid dropwise while stirring continuously[5]. Mechanistic Note: This converts the volatile, lipophilic free base into a highly water-soluble, non-volatile protonated salt, mitigating inhalation risks.

  • pH Monitoring (Validation): Periodically check the pH using indicator paper or a calibrated pH meter. Continue the dropwise addition until the solution reaches a neutral pH (between 6.0 and 8.0)[5].

  • Disposal: Once neutralized and cooled to room temperature, transfer the aqueous salt solution to the designated aqueous hazardous waste container for TSDF incineration[7]. Do not pour down the sanitary sewer unless explicitly authorized by your local Environmental Health and Safety (EHS) department[7].

Protocol C: Spill Containment and Decontamination In the event of a spill of the free base oil or solution:

  • Evacuate and Assess: Remove all sources of ignition[3]. Ensure personnel are wearing appropriate respiratory protection if the spill is large or outside a fume hood[9].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad[3]. Do not use sawdust or paper towels for concentrated amines, as the heat of reaction or oxidation could pose a fire risk.

  • Neutralization (Optional but Recommended): For small benchtop spills, a mild solid acid like citric acid or sodium bisulfate can be sprinkled over the spill to neutralize the base and suppress vapor generation before sweeping[5].

  • Collection: Sweep up the absorbed material using spark-proof tools and place it into a heavy-duty hazardous waste bag or rigid plastic container[3].

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid), followed by copious amounts of water and soap to remove residual lipophilic traces.

Regulatory Compliance and Final Disposition

Under no circumstances should 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine be disposed of in standard municipal trash or untreated wastewater. All collected waste (solid, liquid, and spill debris) must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[9]. Maintain a detailed chemical inventory and waste log to ensure compliance with local and federal hazardous waste regulations[7].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31268, Pyrrolidine." PubChem, 2024.[Link]

  • Purdue University Radiological and Environmental Management. "Hazardous Waste Disposal Guidelines." Purdue University Fort Wayne. [Link]

  • LookChem. "Indane Chemical Properties." LookChem Database. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.